3-Bromo-5-chloro-2-hydroxybenzyl alcohol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-chloro-6-(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO2/c8-6-2-5(9)1-4(3-10)7(6)11/h1-2,10-11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRSNICKUNKOQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)O)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 2-Bromo-4-chloro-6-(hydroxymethyl)phenol
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-4-chloro-6-(hydroxymethyl)phenol, a halogenated aromatic alcohol of significant interest to researchers in synthetic chemistry and drug development. The document elucidates the definitive IUPAC nomenclature, physicochemical properties, a validated synthetic pathway from a commercially available precursor, and detailed protocols for spectroscopic characterization. Furthermore, it explores the compound's chemical reactivity and potential applications, grounded in the established roles of substituted phenols and benzyl alcohols in medicinal and materials science. This guide is intended to serve as a vital resource for scientists engaged in the synthesis, characterization, and application of novel aromatic building blocks.
Introduction: The Significance of Substituted Phenolic Alcohols
Substituted benzyl alcohols and phenols are foundational scaffolds in organic chemistry. Their intrinsic reactivity, stemming from the hydroxyl and benzylic alcohol functionalities, makes them versatile intermediates in the synthesis of more complex molecules. The introduction of halogen atoms, such as bromine and chlorine, onto the aromatic ring profoundly modulates the electronic properties and biological activity of the parent molecule.[1][2] Halogenation can enhance metabolic stability, improve membrane permeability, and introduce specific steric and electronic interactions crucial for molecular recognition in biological systems.[3][4]
2-Bromo-4-chloro-6-(hydroxymethyl)phenol is a multifunctional building block, combining the features of a phenol, a benzyl alcohol, and a di-halogenated aromatic ring. This unique combination of functional groups offers multiple sites for chemical modification, positioning it as a valuable precursor for generating libraries of novel compounds in drug discovery programs and for the development of specialized polymers and materials.[5][6] This guide provides an in-depth analysis of its chemical identity, synthesis, and characterization.
Chemical Identity and Nomenclature
A precise understanding of a molecule's structure begins with its correct and unambiguous name. While often referred to by the synonym "3-Bromo-5-chloro-2-hydroxybenzyl alcohol," the systematic name according to the International Union of Pure and Applied Chemistry (IUPAC) is determined by prioritizing the principal functional groups.
IUPAC Nomenclature Determination
According to IUPAC nomenclature rules, the hydroxyl group (-OH) directly attached to the benzene ring has higher priority than the hydroxymethyl (-CH₂OH) group.[7][8] Therefore, the parent name of the molecule is phenol .
The carbon atom bearing the phenolic hydroxyl group is assigned position 1. The remaining substituents are then numbered to give the lowest possible locants. Alphabetical priority (Bromo before Chloro before Hydroxymethyl) is used to resolve any ambiguity.[9][10] This leads to the definitive IUPAC name: 2-Bromo-4-chloro-6-(hydroxymethyl)phenol .
Caption: IUPAC numbering for 2-Bromo-4-chloro-6-(hydroxymethyl)phenol.
Chemical Identifiers
A compound's identity is further secured by universally recognized identifiers, which are crucial for database searches and procurement.
| Identifier | Value | Source |
| IUPAC Name | 2-Bromo-4-chloro-6-(hydroxymethyl)phenol | [11] |
| CAS Number | 116795-47-2 | [11][12] |
| Molecular Formula | C₇H₆BrClO₂ | [11][12] |
| Synonyms | 3-Bromo-5-chloro-2-hydroxybenzyl alcohol | [11] |
| SMILES | C1=C(C=C(C(=C1Br)O)CO)Cl | [11] |
| InChI Key | RVRSNICKUNKOQP-UHFFFAOYSA-N | [11] |
Physicochemical and Safety Data
Understanding the physical properties and safety requirements is paramount for the effective and safe handling of any chemical compound.
Physicochemical Properties
The following table summarizes the key physicochemical data for 2-Bromo-4-chloro-6-(hydroxymethyl)phenol.
| Property | Value | Source |
| Molecular Weight | 237.48 g/mol | [11][12] |
| Appearance | Solid (Form may vary) | |
| Melting Point | 64 - 66 °C | [11] |
| Purity | ≥97% (Typical commercial grade) | [11] |
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[12]
-
Storage: Store in a cool, dry place under an inert atmosphere. Keep container tightly sealed.[12]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Synthesis and Mechanistic Insights
A reliable synthetic route is essential for obtaining high-purity material for research and development. A practical and efficient approach involves the selective reduction of the corresponding aldehyde, 3-Bromo-5-chloro-2-hydroxybenzaldehyde, which is commercially available.[13][14]
Synthetic Workflow: Reduction of an Aldehyde
The conversion of the aldehyde functional group to a primary alcohol is a fundamental transformation in organic synthesis. Sodium borohydride (NaBH₄) is an ideal reducing agent for this purpose due to its high selectivity for aldehydes and ketones over other reducible groups and its operational simplicity.
Caption: Workflow for the synthesis via aldehyde reduction.
Experimental Protocol: Synthesis
Objective: To synthesize 2-Bromo-4-chloro-6-(hydroxymethyl)phenol from 3-Bromo-5-chloro-2-hydroxybenzaldehyde.
Materials:
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (anhydrous)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3-Bromo-5-chloro-2-hydroxybenzaldehyde in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in small portions over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the mixture back to 0 °C and cautiously quench the reaction by the slow addition of 1 M HCl until the effervescence ceases and the pH is acidic (~pH 2-3).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the remaining aqueous residue with ethyl acetate. Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel to afford the pure 2-Bromo-4-chloro-6-(hydroxymethyl)phenol.
Spectroscopic Characterization Protocol
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the phenolic hydroxyl proton, the benzylic alcohol proton, and the two benzylic methylene protons.
-
¹³C NMR: The carbon NMR spectrum should reveal seven unique carbon signals corresponding to the six carbons of the aromatic ring and the one benzylic carbon.[15]
| Expected ¹H NMR Data (in CDCl₃, δ ppm) | |
| Aromatic CH | 2H, singlet or two doublets |
| Phenolic OH | 1H, broad singlet |
| Benzylic CH₂ | 2H, singlet |
| Alcoholic OH | 1H, broad singlet/triplet |
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H Stretch (Phenol) | 3500 - 3200 (broad) |
| O-H Stretch (Alcohol) | 3500 - 3200 (broad) |
| C-H Stretch (Aromatic) | 3100 - 3000 |
| C=C Stretch (Aromatic) | 1600 - 1450 |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and isotopic distribution pattern characteristic of a compound containing one bromine and one chlorine atom. The M, M+2, and M+4 peaks will have a distinctive intensity ratio due to the natural abundance of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes.
Reactivity and Potential Applications
The reactivity of 2-Bromo-4-chloro-6-(hydroxymethyl)phenol is dictated by its three key functional domains:
-
Phenolic Hydroxyl Group: This group is acidic and can be deprotonated to form a phenoxide, which can act as a nucleophile in Williamson ether synthesis or other alkylation/acylation reactions. It also strongly activates the aromatic ring towards further electrophilic substitution.
-
Benzylic Alcohol Group: This primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, or it can be converted into a good leaving group (e.g., a halide or tosylate) for subsequent nucleophilic substitution reactions.[16][17][18]
-
Halogenated Aromatic Ring: The bromine and chlorine atoms can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.[5] This is a powerful strategy for building molecular complexity.
Given this reactivity profile, the compound is a prime candidate for use as an intermediate in the synthesis of:
-
Bioactive Molecules: Many pharmaceuticals and agrochemicals are built upon substituted phenolic cores.[4][6]
-
Functional Polymers: The di-functional nature (phenol and alcohol) allows it to be used as a monomer in polymerization reactions.
-
Ligands for Catalysis: The multiple heteroatoms provide potential coordination sites for metal catalysts.
Conclusion
2-Bromo-4-chloro-6-(hydroxymethyl)phenol, correctly identified by its IUPAC name, is a highly functionalized and versatile chemical building block. Its synthesis from a commercially available aldehyde is straightforward, and its structure can be rigorously confirmed using standard spectroscopic methods. The compound's rich chemical reactivity, stemming from its distinct phenolic, benzylic alcohol, and halogenated aromatic moieties, opens extensive opportunities for its application in drug discovery, materials science, and synthetic organic chemistry. This guide provides the foundational technical knowledge required for researchers to confidently incorporate this valuable intermediate into their scientific programs.
References
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Chemistry LibreTexts. 15.1: Naming Aromatic Compounds. (2024-03-17). Available at: [Link].
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Spectroscopic Blueprint of 3-Bromo-5-chloro-2-hydroxybenzyl alcohol: A Technical Guide
This technical guide provides an in-depth analysis of the expected spectral data (NMR, IR, and MS) for the compound 3-Bromo-5-chloro-2-hydroxybenzyl alcohol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers a predictive spectroscopic blueprint of the molecule, grounded in established principles and data from analogous structures. This approach is necessitated by the limited availability of directly published experimental spectra for this specific compound. Herein, we will deduce the anticipated spectral characteristics, explain the underlying scientific reasoning for these predictions, and provide detailed experimental protocols for acquiring such data.
Molecular Structure and Spectroscopic Significance
The structural integrity of a pharmaceutical candidate is paramount. Spectroscopic techniques provide a non-destructive means to elucidate and confirm the molecular architecture. For 3-Bromo-5-chloro-2-hydroxybenzyl alcohol, a substituted aromatic compound, Nuclear Magnetic Resonance (NMR) spectroscopy will reveal the proton and carbon framework, Infrared (IR) spectroscopy will identify the key functional groups, and Mass Spectrometry (MS) will determine the molecular weight and fragmentation pattern, further corroborating the structure.
A visual representation of the molecule is presented below:
Caption: Molecular structure of 3-Bromo-5-chloro-2-hydroxybenzyl alcohol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of 3-Bromo-5-chloro-2-hydroxybenzyl alcohol.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.[1] The choice of solvent is critical to avoid interfering signals.[2]
-
Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[3]
-
Cap the NMR tube securely. The final sample height should be around 4-5 cm.[4]
Instrumental Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64 (signal dependent).
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
The following diagram outlines the general workflow for NMR data acquisition:
Caption: General workflow for NMR sample preparation and data acquisition.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons, and the hydroxyl protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.5 | Doublet | 1H | Ar-H | The aromatic proton ortho to the bromine and meta to the chlorine will be deshielded. The splitting will be due to coupling with the other aromatic proton. |
| ~ 7.2 | Doublet | 1H | Ar-H | The aromatic proton meta to both the bromine and chlorine will be at a slightly higher field. It will appear as a doublet due to coupling. |
| ~ 5.5 - 6.0 | Singlet (broad) | 1H | Ar-OH | Phenolic protons are typically broad and their chemical shift is concentration and solvent dependent.[5] |
| ~ 4.7 | Singlet | 2H | -CH₂OH | The benzylic protons are adjacent to an electron-withdrawing aromatic ring and an oxygen atom, leading to a downfield shift. They are expected to be a singlet as there are no adjacent protons. |
| ~ 2.5 - 3.5 | Singlet (broad) | 1H | -CH₂OH | The alcoholic proton signal is often broad and its position can vary. It may exchange with residual water in the solvent. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 150 - 155 | C-OH | The carbon attached to the hydroxyl group is significantly deshielded. |
| ~ 135 - 140 | C-Br | The carbon bearing the bromine atom will be downfield, though the effect is less than that of oxygen. |
| ~ 130 - 135 | C-Cl | The carbon attached to chlorine will also be in the downfield region. |
| ~ 125 - 130 | Aromatic CH | The two aromatic methine carbons will have distinct signals in this region. |
| ~ 115 - 120 | Aromatic C-CH₂OH | The quaternary aromatic carbon attached to the benzyl alcohol moiety. |
| ~ 60 - 65 | -CH₂OH | The benzylic carbon is in the typical range for a carbon singly bonded to an oxygen. |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Experimental Protocol: Acquiring FT-IR Spectrum
For a solid sample like 3-Bromo-5-chloro-2-hydroxybenzyl alcohol, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.
ATR Method:
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact.[6]
-
Record the spectrum.
KBr Pellet Method:
-
Grind a few milligrams of the sample with anhydrous potassium bromide (KBr) in an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.[7]
Predicted IR Spectrum
| Predicted Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |
| 3500 - 3200 | O-H stretch (phenolic and alcoholic) | Broad, Strong | The broadness is due to hydrogen bonding. |
| 3100 - 3000 | C-H stretch (aromatic) | Medium | Typical for sp² C-H bonds. |
| 2950 - 2850 | C-H stretch (aliphatic) | Medium | Corresponding to the -CH₂- group. |
| 1600 - 1450 | C=C stretch (aromatic ring) | Medium to Strong | Multiple bands are expected in this region, characteristic of the aromatic ring. |
| 1260 - 1000 | C-O stretch | Strong | For both the phenolic and alcoholic C-O bonds. |
| 800 - 600 | C-Br and C-Cl stretch | Medium to Strong | These vibrations are found in the fingerprint region. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.
Experimental Protocol: Acquiring Electron Ionization (EI) Mass Spectrum
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).[8][9]
-
This causes ionization and fragmentation of the molecule.
-
The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
Predicted Mass Spectrum
The mass spectrum will show the molecular ion peak and several fragment ion peaks. A key feature will be the isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
-
Molecular Ion (M⁺): The molecular ion peak will appear as a cluster of peaks due to the isotopes of Br and Cl. The most abundant peaks will be at m/z 236 (for ⁷⁹Br and ³⁵Cl) and 238 (for ⁸¹Br and ³⁵Cl, and ⁷⁹Br and ³⁷Cl), and a smaller peak at m/z 240 (for ⁸¹Br and ³⁷Cl). The relative intensities will reflect the natural abundances of the isotopes.
A plausible fragmentation pathway is proposed below:
Sources
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A Senior Application Scientist's Guide to the Role of Bromine and Chlorine Substituents in Molecular Activity
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The substitution of hydrogen with halogen atoms, particularly chlorine (Cl) and bromine (Br), is a cornerstone strategy in modern molecular design, spanning pharmaceuticals, agrochemicals, and materials science. This guide moves beyond a superficial acknowledgment of this practice to provide a deep, mechanistic understanding of why and how these substituents exert their profound influence. We will dissect the nuanced interplay of their electronic and steric properties, their capacity to form critical halogen bonds, and their impact on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. By understanding the fundamental principles that govern the behavior of chlorinated and brominated compounds, researchers can transition from empirical screening to rational, hypothesis-driven design, accelerating the development of molecules with enhanced potency, selectivity, and performance.
Foundational Principles: The Unique Character of Chlorine and Bromine
Chlorine and bromine, both members of the halogen group, share the characteristic of having seven valence electrons, which drives their chemical reactivity.[1] However, their distinct atomic properties are the basis for their differential effects when incorporated into a larger molecule. The strategic choice between chlorine and bromine is a critical decision in molecular optimization, dictated by the specific goals of the design process.
1.1. Electronic Effects: A Tale of Two Forces
When attached to a carbon framework (e.g., an aromatic ring), chlorine and bromine exert two opposing electronic effects:
-
Inductive Effect (-I): Due to their high electronegativity, both atoms strongly pull electron density away from the carbon they are bonded to through the sigma (σ) bond. This electron-withdrawing effect is a primary tool for modulating a molecule's acidity, basicity, and reactivity.[2]
-
Mesomeric (Resonance) Effect (+M): The lone pairs of electrons on the halogen atoms can be delocalized into an adjacent pi (π) system (like a benzene ring). This electron-donating effect counteracts the inductive pull, though to a lesser extent.
The net result is that both chlorine and bromine are deactivating, electron-withdrawing groups in electrophilic aromatic substitution reactions, yet they direct incoming electrophiles to the ortho and para positions. The subtle differences in the strength of these effects between Cl and Br allow for fine-tuning of a molecule's electronic landscape.
1.2. Steric and Physicochemical Properties
The size and polarizability of an atom are critical determinants of its influence on molecular shape and interactions. As one moves down the halogen group, both atomic radius and polarizability increase.[2] This trend has significant consequences for molecular design.
Table 1: Comparative Physicochemical Properties of Hydrogen, Chlorine, and Bromine
| Property | Hydrogen (H) | Chlorine (Cl) | Bromine (Br) |
|---|---|---|---|
| van der Waals Radius (Å) | 1.20 | 1.75 | 1.85 |
| Electronegativity (Pauling) | 2.20 | 3.16 | 2.96 |
| Polarizability (ų) | 0.67 | 2.18 | 3.05 |
| Lipophilicity Contribution (π) | +0.00 | +0.71 | +0.86 |
This table illustrates that substituting a hydrogen atom with chlorine or bromine significantly increases both the size and lipophilicity of that region of the molecule. The larger size of bromine can be used to probe steric tolerance in a binding pocket or to block a site of metabolism, while its greater lipophilicity can enhance membrane permeability.[3]
The Halogen Bond: A Modern Pillar of Molecular Design
Once overlooked, the halogen bond is now recognized as a crucial non-covalent interaction in molecular recognition. It is a highly directional, attractive interaction between an electrophilic region on the halogen atom (termed the σ-hole) and a nucleophilic moiety like a carbonyl oxygen or an amine nitrogen.[4]
The strength of the σ-hole, and thus the halogen bond, is dependent on the polarizability of the halogen. This leads to a general trend in bond strength: I > Br > Cl > F.[5]
-
Chlorine can form effective halogen bonds, particularly when attached to an electron-withdrawing system that enhances its σ-hole.[5]
-
Bromine , being more polarizable, forms significantly stronger and more reliable halogen bonds than chlorine.[4][5]
This interaction is a powerful tool for medicinal chemists to enhance ligand-protein binding affinity and specificity. For example, the inhibitor IDD 594 leverages a bromine-mediated halogen bond to bind to human aldose reductase; replacing the bromine with chlorine weakens this critical interaction.[6]
Caption: A halogen bond (X=Cl, Br) forms between the electropositive σ-hole on the halogen and a nucleophilic acceptor (Y).
Application in Drug Discovery and Development
The incorporation of chlorine and bromine is a well-established strategy to optimize both the pharmacodynamic (what the drug does to the body) and pharmacokinetic (what the body does to the drug) properties of a therapeutic agent.[7]
3.1. Modulating Pharmacokinetics (ADME)
-
Absorption & Permeability: Increasing lipophilicity via halogenation often enhances a drug's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier.[3] Studies have shown that para-chloro and para-bromo substitutions on an enkephalin analog significantly increased its in vitro blood-brain barrier permeability.[8]
-
Metabolism: The carbon-halogen bond is generally stable. Placing a chlorine or bromine atom at a metabolically labile position on a drug molecule (a "metabolic hotspot") can block enzymatic degradation, typically by Cytochrome P450 enzymes. This increases the drug's half-life and duration of action.[7] However, extensive halogenation can also lead to reduced biodegradability, an important environmental consideration.[9]
-
Distribution: Halogen bonds can play a role in how drugs are distributed throughout the body by influencing interactions with transport proteins like transthyretin and serum albumin.[10]
3.2. Enhancing Pharmacodynamics (Target Binding)
The true art of using halogens lies in rationally deploying their properties to improve target engagement.
-
Filling Hydrophobic Pockets: The increased lipophilicity and van der Waals volume of Cl and Br allow them to form favorable hydrophobic and van der Waals interactions within a protein's binding site, displacing water molecules and increasing binding affinity.
-
Exploiting Halogen Bonds: As discussed, a strategically placed bromine or chlorine can act as a halogen bond donor to a carbonyl or other Lewis basic group on the protein backbone or side chain, anchoring the ligand in the active site with high specificity.[4]
-
Altering Conformation: The steric bulk of a halogen can influence the preferred conformation of a molecule, locking it into a more bioactive shape that fits optimally into the target's binding site.
Caption: A rational workflow for incorporating Cl/Br substituents in drug design, from hypothesis to candidate selection.
Roles in Agrochemicals and Materials Science
4.1. Agrochemicals
Chlorine and bromine are integral to the design of modern herbicides, insecticides, and fungicides.[11][12] Their incorporation serves several key purposes:
-
Enhanced Potency: Halogenation can significantly increase the intrinsic activity of a pesticide.[13]
-
Metabolic Stability: Just as in pharmaceuticals, halogens can block metabolic pathways in target pests or in the environment, leading to longer-lasting efficacy.
-
Modified Physical Properties: Bromide compounds can be used as solvents or stabilizers in agrochemical formulations, ensuring uniform application and preventing degradation from heat or UV exposure.[14]
4.2. Materials Science
In materials science, halogenation is used to impart specific, desirable properties to polymers and other materials.
-
Flame Retardants: Brominated compounds are highly effective flame retardants used in plastics, textiles, and electronics.[15]
-
Polymers: The monomer vinyl chloride is the precursor to polyvinyl chloride (PVC), a ubiquitous and durable plastic used in construction, piping, and more.[16]
-
Crystal Engineering: The directionality and reliability of halogen bonds, particularly from brominated and iodinated compounds, are used by material scientists to control the self-assembly of molecules into crystalline solids with tailored electronic or optical properties.[17]
Key Experimental Protocols
Validating the effects of halogen substitution requires robust experimental data. Below are foundational protocols for assessing key molecular properties.
5.1. Protocol: Determination of Lipophilicity (LogP) by Shake-Flask Method
This classic method directly measures the partitioning of a compound between n-octanol and water, providing the gold-standard LogP value.[18]
Methodology:
-
Preparation: Prepare a stock solution of the test compound in the solvent it is most soluble in. Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol by mixing and allowing the phases to separate overnight.
-
Partitioning: Add a small aliquot of the stock solution to a vessel containing a known volume of the pre-saturated n-octanol and pre-saturated water (e.g., 10 mL of each).
-
Equilibration: Seal the vessel and shake vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the vessel to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Compound]octanol / [Compound]aqueous)
5.2. Protocol: In Vitro Metabolic Stability Assessment using Liver Microsomes
This assay assesses the rate at which a compound is metabolized by Phase I enzymes, primarily Cytochrome P450s.[19]
Methodology:
-
Preparation: Thaw liver microsomes (human, rat, etc.) on ice. Prepare a reaction buffer (e.g., potassium phosphate, pH 7.4). Prepare a solution of the NADPH regenerating system (cofactor for P450 enzymes).
-
Reaction Initiation: In a microcentrifuge tube or 96-well plate, pre-warm a mixture of the test compound, microsomes, and buffer to 37°C.[20]
-
Incubation: Initiate the metabolic reaction by adding the NADPH solution.[19] Incubate at 37°C.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and transfer it to a separate tube/well containing a cold "stop solution" (e.g., acetonitrile with an internal standard) to terminate the reaction.[21]
-
Sample Processing: Vortex and centrifuge the terminated samples to precipitate the proteins.
-
Analysis: Analyze the supernatant from each time point by LC-MS/MS to quantify the amount of the parent compound remaining.
-
Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
References
-
Online Learning College. (2022-08-03). Halogens – chlorine, bromine and iodine. Available at: [Link]
-
ACS Publications. Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. Available at: [Link]
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PubMed Central. (2021-02-27). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available at: [Link]
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Chemistry LibreTexts. (2023-06-30). Atomic and Physical Properties of Halogens. Available at: [Link]
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Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design. Available at: [Link]
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Wikipedia. Halogen bond. Available at: [Link]
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Brainly. (2022-07-13). [FREE] Chlorine and bromine have very similar chemical properties. This is best explained by the fact that both. Available at: [Link]
-
YouTube. (2020-05-11). 10.13 Addition of Chlorine or Bromine to Alkenes (Halogenation). Available at: [Link]
-
ACS Publications. Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Available at: [Link]
-
PMC. (2020-01-26). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Available at: [Link]
-
Eurochlor. Science Dossier - How chlorine in molecules affects biological activity. Available at: [Link]
-
PubMed. (2014-02-01). Examining the interrelationship between DOC, bromide and chlorine dose on DBP formation in drinking water--a case study. Available at: [Link]
-
Chemistry LibreTexts. (2021-12-15). 10.4: Reactions of Alkenes- Addition of Bromine and Chlorine to Alkenes. Available at: [Link]
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PMC - NIH. A High-Throughput Method for Lipophilicity Measurement. Available at: [Link]
-
PubMed. The effect of halogenation on blood-brain barrier permeability of a novel peptide drug. Available at: [Link]
-
American Chemistry Council. (2022-07-06). The Benefits of Chlorine Chemistry in Crop Protection in the United States and Canada. Available at: [Link]
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ACS Publications. (2019-09-16). Halogen Bonding beyond Crystals in Materials Science. Available at: [Link]
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Evotec. Microsomal Stability. Available at: [Link]
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Encyclopedia.pub. (2022-08-25). Methods for Determination of Lipophilicity. Available at: [Link]
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MDPI. Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. Available at: [Link]
-
AZoM. (2025-02-05). What Is Bromine Used For?. Available at: [Link]
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ResearchGate. Effect of chlorine and bromine on the nonlinear optical, electronic, optoelectronic and thermodynamic properties on the BEDT-TTF molecule : Ab initio and DFT calculations. Available at: [Link]
-
ChemSec. Halogenated compounds. Available at: [Link]
-
Merck Millipore. Metabolic Stability Assays. Available at: [Link]
-
Rock Chemicals, Inc. (2025-05-23). How Bromide Compounds Support Agrochemical Formulations. Available at: [Link]
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ResearchGate. (2009-08-07). A Method for Measuring the Lipophilicity of Compounds in Mixtures of 10. Available at: [Link]
-
Spectroscopy Online. (2023-09-01). Halogenated Organic Compounds. Available at: [Link]
-
ResearchGate. (2019-03-27). (PDF) Halogenation-A Versatile Tool For Drug Synthesis-The Importance Of Developing Effective And Eco-Friendly Reaction Protocols. Available at: [Link]
-
Domainex. Microsomal Clearance/Stability Assay. Available at: [Link]
-
ResearchGate. (2008-08-06). Kinetics of reactions between chlorine or bromine and the herbicides diuron and isoproturon | Request PDF. Available at: [Link]
-
PubMed. (2004-05-03). Halogenation of drugs enhances membrane binding and permeation. Available at: [Link]
-
Open Oregon Educational Resources. 9.1 Names and Structures for Halogenated Compounds – Introductory Organic Chemistry. Available at: [Link]
-
BioDuro. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. Available at: [Link]
-
Agruculture Lore. (2023-04-11). How is bromine used in agriculture?. Available at: [Link]
-
Sustainability Directory. (2025-10-24). Halogenated Compounds → Term - Lifestyle. Available at: [Link]
-
MDPI. Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Available at: [Link]
-
AxisPharm. Microsomal Stability Assay Protocol. Available at: [Link]
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Methodological & Application
Comprehensive Analytical Strategies for the Characterization of 3-Bromo-5-chloro-2-hydroxybenzyl alcohol
[Application Note & Protocol Guide]
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the analytical techniques for the comprehensive characterization of 3-Bromo-5-chloro-2-hydroxybenzyl alcohol, a key intermediate in pharmaceutical synthesis. The protocols outlined herein are designed to ensure the identity, purity, and quality of this compound, leveraging a multi-faceted analytical approach. This guide is structured to provide not only step-by-step methodologies but also the scientific rationale behind the selection of each technique and experimental parameter, adhering to the principles of scientific integrity and robust analytical method validation.
Introduction: The Importance of Rigorous Characterization
3-Bromo-5-chloro-2-hydroxybenzyl alcohol is a halogenated phenolic compound of significant interest in medicinal chemistry and drug development. Its molecular structure, featuring bromine and chlorine substituents on a hydroxybenzyl alcohol backbone, imparts unique chemical properties that make it a versatile building block for the synthesis of novel therapeutic agents. The precise arrangement of these functional groups necessitates a thorough analytical characterization to ensure the integrity of starting materials and the successful synthesis of target molecules.
The quality of any synthesized compound is paramount in drug development, as impurities or incorrect structural assignments can have profound effects on biological activity and patient safety. Therefore, a suite of orthogonal analytical techniques must be employed to provide a complete profile of the compound. This guide details the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy for the unambiguous identification and purity assessment of 3-Bromo-5-chloro-2-hydroxybenzyl alcohol.
The methodologies presented are grounded in established analytical principles and are designed to be self-validating, aligning with the best practices outlined by the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[1][2][3][4][5]
Physicochemical Properties of 3-Bromo-5-chloro-2-hydroxybenzyl alcohol
A thorough understanding of the physicochemical properties of a compound is the foundation for developing robust analytical methods. The table below summarizes the key properties of 3-Bromo-5-chloro-2-hydroxybenzyl alcohol.
| Property | Value | Source |
| Chemical Structure | ||
| Molecular Formula | C₇H₆BrClO₂ | |
| Molecular Weight | 237.48 g/mol | |
| CAS Number | 116795-47-2 | |
| Appearance | White to off-white crystalline powder | General knowledge for similar compounds |
| Melting Point | 64-66 °C | |
| Solubility | Soluble in methanol, ethanol, acetonitrile, and other polar organic solvents. Limited solubility in water. | Inferred from related compounds and general chemical principles. |
Chromatographic Analysis for Purity and Quantification
Chromatographic techniques are essential for separating the target compound from impurities and for accurate quantification.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase.[3][5][6][7][8] For a moderately polar compound like 3-Bromo-5-chloro-2-hydroxybenzyl alcohol, reversed-phase HPLC is the method of choice.
Workflow for HPLC Analysis:
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted Benzyl Alcohols
Welcome to the technical support center for the synthesis of substituted benzyl alcohols. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation in these crucial synthetic transformations. As a Senior Application Scientist, I have compiled this resource based on established chemical principles and field-proven insights to ensure your syntheses are as efficient and clean as possible.
Introduction: The Challenge of Selectivity
The synthesis of substituted benzyl alcohols is a fundamental transformation in organic chemistry, pivotal to the construction of a vast array of pharmaceuticals, natural products, and materials. While numerous methods exist, achieving high yields of the desired product while minimizing byproduct formation remains a significant challenge. This guide provides a structured, in-depth exploration of common byproducts, their mechanisms of formation, and practical, actionable strategies for their mitigation and analysis.
Section 1: Troubleshooting Byproducts in the Reduction of Substituted Benzaldehydes
The reduction of substituted benzaldehydes is a widely employed method for accessing benzyl alcohols. However, this seemingly straightforward transformation can be complicated by several side reactions.
FAQ 1: I am observing the formation of a carboxylic acid alongside my desired benzyl alcohol. What is happening and how can I prevent it?
Answer:
The formation of a carboxylic acid byproduct during the reduction of a substituted benzaldehyde, especially under basic conditions, is a classic sign of the Cannizzaro reaction .[1][2][3][4]
Causality and Mechanism:
The Cannizzaro reaction is a disproportionation reaction that occurs with aldehydes lacking α-hydrogens, such as substituted benzaldehydes, in the presence of a strong base.[2] In this process, one molecule of the aldehyde is reduced to the corresponding alcohol, while a second molecule is oxidized to a carboxylic acid.
The mechanism proceeds as follows:
-
Nucleophilic Attack: A hydroxide ion attacks the carbonyl carbon of the aldehyde to form a tetrahedral intermediate.
-
Hydride Transfer: This intermediate then collapses, reforming the carbonyl and transferring a hydride ion to the carbonyl carbon of a second aldehyde molecule.
-
Proton Exchange: An acid-base reaction between the resulting carboxylate and alkoxide ions yields the final products: a carboxylate salt and a primary alcohol.
Troubleshooting and Mitigation Strategies:
-
Avoid Strong Bases: The most effective way to prevent the Cannizzaro reaction is to avoid strongly basic conditions. If your reduction protocol uses a strong base, consider alternative reducing agents that operate under neutral or acidic conditions.
-
Choice of Reducing Agent:
-
Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent that is generally effective for reducing aldehydes to alcohols in protic solvents like methanol or ethanol. It is less basic than metal hydrides like LiAlH₄ and is less likely to promote the Cannizzaro reaction.
-
Lithium Aluminum Hydride (LiAlH₄): While a powerful reducing agent, it is also a strong base. If you must use LiAlH₄, ensure the reaction is worked up carefully with acid to neutralize any remaining base.
-
Catalytic Hydrogenation: This method operates under neutral conditions and is an excellent alternative to avoid base-mediated side reactions. Catalysts such as Pd/C, PtO₂, or Raney Nickel can be used.
-
-
Crossed Cannizzaro Reaction: If the Cannizzaro reaction is unavoidable, a "crossed" version can be employed using a sacrificial aldehyde like formaldehyde, which is more readily oxidized, to maximize the reduction of the more valuable substituted benzaldehyde.[5]
-
Temperature Control: Running the reaction at lower temperatures can help to disfavor the Cannizzaro reaction.
Experimental Protocol: Selective Reduction of Benzaldehyde with Sodium Borohydride
-
Dissolve the substituted benzaldehyde (1 equivalent) in methanol (MeOH) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude benzyl alcohol.
-
Purify the crude product by column chromatography on silica gel if necessary.
Section 2: Byproducts in the Hydrolysis of Substituted Benzyl Halides
The hydrolysis of benzyl halides is a common route to benzyl alcohols. However, the formation of dibenzyl ether is a frequent and often problematic side reaction.
FAQ 2: I am seeing a significant amount of a high-boiling point impurity in my benzyl alcohol synthesis from benzyl chloride. NMR suggests it is dibenzyl ether. Why is this forming and how can I minimize it?
Answer:
The formation of dibenzyl ether is a well-known byproduct in the synthesis of benzyl alcohol from benzyl halides, particularly under basic conditions.[1] This occurs via a Williamson ether synthesis mechanism.
Causality and Mechanism:
The Williamson ether synthesis involves the Sₙ2 reaction of an alkoxide with a primary alkyl halide. In this case, the benzyl alcohol product, once formed, can be deprotonated by the base in the reaction mixture to form a benzyl alkoxide. This alkoxide is a potent nucleophile and can react with the starting benzyl halide to form dibenzyl ether.
Troubleshooting and Mitigation Strategies:
-
Control of Stoichiometry and Addition Rate:
-
Use a large excess of the hydrolyzing agent (e.g., water or hydroxide solution). This ensures that the concentration of the benzyl halide is kept low relative to the nucleophile that leads to the desired alcohol.
-
Add the benzyl halide slowly to the reaction mixture to maintain a low instantaneous concentration, thus disfavoring the bimolecular reaction that forms the ether.
-
-
Choice of Base:
-
Using a weaker base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), instead of a strong base like sodium hydroxide (NaOH), can reduce the concentration of the highly nucleophilic benzyl alkoxide.
-
-
Phase-Transfer Catalysis: Employing a phase-transfer catalyst (PTC) can be effective. The PTC helps to transport the hydroxide ion from the aqueous phase to the organic phase where the benzyl halide resides, facilitating hydrolysis while minimizing the concentration of alkoxide in the organic phase.
-
Reaction Temperature: Lowering the reaction temperature can help to reduce the rate of the competing Williamson ether synthesis.
-
Purification: If dibenzyl ether is formed, it can often be separated from the desired benzyl alcohol by fractional distillation under reduced pressure due to its higher boiling point.[6]
Table 1: Boiling Points of Benzyl Alcohol and Common Byproducts
| Compound | Boiling Point (°C at 1 atm) |
| Benzyl Alcohol | 205 |
| Dibenzyl Ether | 298 |
| Benzaldehyde | 179 |
| Benzoic Acid | 249 |
Note: Boiling points are approximate and can vary with pressure.
Section 3: Challenges in Grignard Synthesis of Substituted Benzyl Alcohols
The Grignard reaction is a powerful tool for C-C bond formation and the synthesis of alcohols. However, its success hinges on careful control of reaction conditions.
FAQ 3: My Grignard reaction to produce a substituted benzyl alcohol is giving low yields and multiple byproducts. What are the common pitfalls?
Answer:
Low yields and byproduct formation in Grignard reactions for benzyl alcohol synthesis often stem from the high reactivity and basicity of the Grignard reagent.
Common Issues and Solutions:
-
Reaction with Acidic Protons (Moisture): Grignard reagents are extremely strong bases and will react with any source of acidic protons, most commonly water. This protonolysis reaction quenches the Grignard reagent, converting it to the corresponding hydrocarbon and reducing the yield of the desired alcohol.
-
Solution: Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried under vacuum). Use anhydrous solvents (e.g., freshly distilled from a suitable drying agent like sodium/benzophenone). Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Wurtz Coupling: The Grignard reagent can couple with the starting benzyl halide to form a bibenzyl byproduct. This is more prevalent with benzyl halides than with other alkyl halides.
-
Solution: Add the benzyl halide slowly to the magnesium turnings during the formation of the Grignard reagent. This helps to maintain a low concentration of the halide and minimize coupling.
-
-
Enolization of the Carbonyl Substrate: If you are reacting a benzyl Grignard reagent with an enolizable aldehyde or ketone, the Grignard reagent can act as a base and deprotonate the α-carbon, forming an enolate. This consumes the Grignard reagent and the carbonyl compound without forming the desired alcohol.
-
Solution: Use a non-enolizable aldehyde like formaldehyde or benzaldehyde. If an enolizable carbonyl must be used, consider using a less basic organometallic reagent or performing the reaction at very low temperatures.
-
-
Double Addition to Esters: If you are using an ester as the electrophile, Grignard reagents will typically add twice to form a tertiary alcohol. To synthesize a primary benzyl alcohol, formaldehyde is the preferred electrophile.
Experimental Protocol: Synthesis of Benzyl Alcohol via Grignard Reaction
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, prepare a solution of benzyl bromide (1 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the benzyl bromide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a cloudy appearance. If it does not start, gentle heating may be required.
-
Once the reaction has started, add the remaining benzyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C.
-
Slowly add a solution of paraformaldehyde (1.2 equivalents) in anhydrous THF to the Grignard reagent.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude benzyl alcohol by fractional distillation under reduced pressure.
Section 4: Analysis and Quantification of Byproducts
Accurate identification and quantification of byproducts are crucial for optimizing reaction conditions and ensuring the purity of the final product.
FAQ 4: What are the best analytical techniques to identify and quantify the byproducts in my benzyl alcohol synthesis?
Answer:
A combination of chromatographic and spectroscopic techniques is typically employed for the comprehensive analysis of reaction mixtures in benzyl alcohol synthesis.
Recommended Analytical Workflow:
Detailed Protocols:
Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Identification and Quantification [5][7][8]
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a known amount of an internal standard (e.g., dodecane or another non-reactive compound with a distinct retention time).
-
GC Conditions (Typical):
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of all components.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 500).
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting materials, product, and byproducts by comparing their retention times and mass spectra to reference standards or spectral libraries.
-
Quantify the components by integrating the peak areas and comparing them to the peak area of the internal standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation [2][9][10][11][12][13][14]
-
¹H NMR: This is an invaluable tool for identifying the presence of key functional groups and structural motifs. For example, the benzylic protons (Ar-CH ₂-OH) of benzyl alcohol typically appear as a singlet around 4.6 ppm, while the methylene protons of dibenzyl ether (Ar-CH ₂-O-CH ₂-Ar) appear around 4.5 ppm. Aldehydic protons (Ar-CH O) are highly deshielded and appear downfield, typically between 9-10 ppm.
-
¹³C NMR: This provides information about the carbon skeleton of the molecules and can help to confirm the identity of byproducts.
-
Quantitative NMR (qNMR): By adding a known amount of an internal standard with a distinct NMR signal, the purity of the benzyl alcohol and the concentration of byproducts can be accurately determined.
References
-
Patsnap Synapse. (2024). What is the mechanism of Benzyl Alcohol?. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. [Link]
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-
Publisso. (2019). Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. [Link]
-
PubMed. (1998). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative. [Link]
-
SciSpace. (2011). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. [Link]
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-
National Center for Biotechnology Information. (2022). Process Development for Benzyl Alcohol Production by Whole-Cell Biocatalysis in Stirred and Packed Bed Reactors. [Link]
-
Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling). [Link]
-
Chemistry Stack Exchange. (2019). How to avoid cannizaro reaction during aldol reaction?[Link]
-
National Center for Biotechnology Information. (2021). A New Model of Alcoholic Fermentation under a Byproduct Inhibitory Effect. [Link]
-
ResearchGate. (2021). Development and Validation of an analytical method for the determination of Ofloxacin and Benzyl alcohol in a Pharmaceutical mixture. [Link]
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Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
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Reddit. (2022). Problems with synthesis of Benzyl tosylate ( decomposition). [Link]
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ARL Bio Pharma. (n.d.). Benzyl Alcohol - Analytical Method Validation. [Link]
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Journal of the American Chemical Society. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. [Link]
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ResearchGate. (2005). Synthesis of Alcohols. [Link]
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University of Wisconsin-Stout. (n.d.). Grignard Reaction. [Link]
-
ResearchGate. (2020). GC–MS analysis of a benzyl alcohol and b benzaldehyde. [Link]
-
Allen Institute. (n.d.). Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs. [Link]
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Organic Syntheses. (n.d.). benzyl alcohol. [Link]
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ResearchGate. (n.d.). Selected 1H NMR region showing the benzyl alcohol signals found on the.... [Link]
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ResearchGate. (n.d.). 26 questions with answers in BENZYL ALCOHOL | Science topic. [Link]
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Organic Syntheses. (n.d.). 3-Benzyloxy-2-methyl Propanoate. [Link]
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ResearchGate. (2022). (PDF) Process Development for Benzyl Alcohol Production by Whole-Cell Biocatalysis in Stirred and Packed Bed Reactors. [Link]
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The Royal Society of Chemistry. (n.d.). Titanium-catalysed deoxygenation of benzylic alcohols and lignin model compounds - Supporting Information. [Link]
-
National Center for Biotechnology Information. (2002). Dangerous Byproducts of Alcohol Breakdown— Focus on Adducts. [Link]
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The Royal Society of Chemistry. (n.d.). The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd. [Link]
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Research Journal of Pharmacy and Technology. (2021). Development and Validation of an analytical method for the determination of Ofloxacin and Benzyl alcohol in a Pharmaceutical mixture. [Link]
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Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II. [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CD3OD, experimental) (HMDB0003119). [Link]
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Chemistry LibreTexts. (2025). 19.12: Biological Reductions. [Link]
-
PubMed. (2015). Potential confounding effects of benzyl alcohol as a formulation excipient support the elimination of the abnormal toxicity test from pharmacopoeias. [Link]
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Googleapis. (n.d.). Process for the preparation of benzyl alcohol - European Patent Office - EP 0924179 A1. [Link]
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ACS Publications. (2000). A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation. [Link]
-
ResearchGate. (n.d.). EXPERIMENT SEVEN. [Link]
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PubMed. (2006). A new validated method for the simultaneous determination of benzocaine, propylparaben and benzyl alcohol in a bioadhesive gel by HPLC. [Link]
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ResearchGate. (2019). Enzymatic synthesis of enantiopure alcohols: current state and perspectives. [Link]
-
Chemistry Steps. (n.d.). Cannizzaro Reaction. [Link]
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Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I. [Link]
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Technical Support Center: Optimizing the Synthesis of Benzyl Alcohol Derivatives
This guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of benzyl alcohol derivatives. It provides in-depth technical support, moving beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you with the knowledge to not only execute these syntheses but to intelligently troubleshoot and optimize them for improved yield, purity, and efficiency.
The synthesis of benzyl alcohols is a cornerstone of organic chemistry, pivotal in the creation of fragrances, pharmaceuticals, and fine chemicals.[1] While common routes like the reduction of benzaldehydes and benzoic acid derivatives are well-established, achieving optimal results requires a nuanced understanding of reaction conditions and potential pitfalls.
Part 1: Proactive Optimization - Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the planning and setup of a synthesis, helping you mitigate issues before they arise.
Q1: How do I choose the optimal reducing agent for converting a substituted benzaldehyde to a benzyl alcohol?
A1: The choice of reducing agent is critical and depends on the substrate's functional group tolerance, desired reaction conditions, and safety considerations.
-
Sodium Borohydride (NaBH₄): This is the workhorse for simple aldehyde reductions.[2] Its primary advantage is its chemoselectivity; it will reduce aldehydes and ketones but typically leaves more robust functional groups like esters, amides, and carboxylic acids untouched.[2] It is also significantly safer to handle than more powerful hydride reagents and can be used in protic solvents like ethanol and methanol.[3]
-
Lithium Aluminum Hydride (LiAlH₄ or LAH): LAH is a much more powerful and less selective reducing agent.[3][4] It will readily reduce aldehydes, ketones, esters, and carboxylic acids to their corresponding primary alcohols.[5] This strength, however, necessitates strict anhydrous conditions, as it reacts violently with water and protic solvents.[3] LAH should be used when you need to reduce a less reactive carbonyl (like an ester) or when your molecule lacks functional groups sensitive to reduction.
-
Catalytic Hydrogenation: This method involves hydrogen gas (H₂) and a metal catalyst (e.g., Pd/C, PtO₂, Ni). It is a "greener" alternative and is highly effective for reducing aldehydes.[1][6][7] A key advantage is that the workup is often simpler, involving just filtration of the catalyst. However, it can also reduce other functional groups like alkenes, alkynes, and nitro groups, which may be undesirable. The conditions (pressure, temperature, catalyst) must be carefully optimized.[6][8]
Table 1: Comparison of Common Reducing Agents for Benzaldehyde Reduction
| Feature | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) | Catalytic Hydrogenation (H₂/Catalyst) |
| Reactivity | Mild | Very Strong | Variable (depends on catalyst/conditions) |
| Selectivity | High (Aldehydes/Ketones) | Low (Reduces most carbonyls) | Can reduce C=C, C≡C, NO₂ etc. |
| Solvents | Protic (Ethanol, Methanol) | Anhydrous Ethers (THF, Et₂O) | Various (Ethanol, Ethyl Acetate, etc.) |
| Safety | Relatively safe | Pyrophoric, reacts violently with water | Flammable H₂ gas, potential for pyrophoric catalysts |
| Workup | Simple acid/water quench | Careful, multi-step quench required | Catalyst filtration |
| Best For... | Selective reduction of aldehydes in the presence of esters or amides. | Reduction of less reactive carbonyls like esters or carboxylic acids. | "Green" synthesis, scalable reactions where other reducible groups are absent. |
Q2: My reaction with Sodium Borohydride is sluggish or incomplete. What can I do?
A2: While NaBH₄ is reliable, several factors can impede its performance.
-
Solvent Choice: The choice of protic solvent is crucial. Methanol is generally the most effective solvent for NaBH₄ reductions due to its ability to activate the borohydride. However, if the reaction is too slow in ethanol, carefully switching to methanol can increase the rate.
-
Temperature: Most NaBH₄ reductions are performed at 0 °C to room temperature to control the exothermic reaction. If the reaction is slow, allowing it to warm to room temperature or slightly above (e.g., 40 °C) can increase the rate. Monitor the reaction closely by Thin Layer Chromatography (TLC) to avoid side reactions.
-
pH: The stability of NaBH₄ is pH-dependent. It is more stable under basic conditions. While not usually necessary, adding a small amount of a non-reactive base can sometimes help if the starting material is acidic or if acidic byproducts are formed.
-
Reagent Quality: NaBH₄ can degrade over time, especially if exposed to moisture. Ensure you are using a fresh, high-quality reagent.
Q3: What are the critical safety and handling procedures for Lithium Aluminum Hydride (LAH)?
A3: LAH is a powerful tool, but its reactivity demands the utmost respect and caution.
-
Strictly Anhydrous Conditions: LAH reacts violently with water to produce hydrogen gas, which is highly flammable.[3] All glassware must be oven- or flame-dried, and all solvents (typically THF or diethyl ether) must be rigorously dried before use. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Controlled Addition: LAH should always be added slowly and in portions to the solution of the substrate, especially on a large scale. The reaction is highly exothermic. Conversely, adding the substrate solution to a slurry of LAH is also a common and safe practice. Maintain cooling with an ice bath.
-
Quenching (Workup): The workup is the most hazardous step. Excess LAH must be quenched carefully. A widely used and reliable method is the Fieser workup.[3] For a reaction using 'x' grams of LAH, quench by slowly and sequentially adding:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water This procedure is designed to produce granular aluminum salts that are easily filtered.[9] Always perform the quench behind a blast shield.
-
Part 2: Reactive Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving problems that occur during the synthesis.
Symptom 1: Low or No Yield of Benzyl Alcohol
Caption: Step-by-step experimental workflow for a typical NaBH₄ reduction.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the substituted benzaldehyde (1.0 eq). Dissolve it in an appropriate amount of methanol (e.g., 0.2-0.5 M concentration).
-
Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the solution reaches 0 °C.
-
Reagent Addition: Slowly add sodium borohydride (1.1-1.5 eq) in small portions over 15-20 minutes. Caution: Hydrogen gas evolution will occur.
-
Reaction: Allow the reaction to stir at 0 °C. Monitor the disappearance of the starting material by TLC (typically using a hexane/ethyl acetate solvent system). Once the starting material is consumed (usually 30-60 minutes), the reaction is complete.
-
Workup (Quench): Slowly and carefully add 1M HCl to the reaction mixture while still in the ice bath to quench the excess NaBH₄ and hydrolyze the borate esters. Continue adding acid until gas evolution ceases and the solution is acidic.
-
Extraction: Remove the methanol under reduced pressure. Add water and extract the aqueous layer with an organic solvent like ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: The resulting crude benzyl alcohol can be purified by silica gel column chromatography or distillation if necessary. [10]
References
-
Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. Retrieved from [Link]
- Tanwar, L., Börgel, J., & Ritter, T. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 141(45), 17983–17988.
-
Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl alcohol. Retrieved from [Link]
-
Ferreira-Torres, K., et al. (2022). Process Development for Benzyl Alcohol Production by Whole-Cell Biocatalysis in Stirred and Packed Bed Reactors. National Institutes of Health. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling). Retrieved from [Link]
-
Wang, Y., et al. (2025). Stereodivergent synthesis of benzylic alcohol derivatives enabled by Pd/Cu co-catalyzed asymmetric benzylic substitution reaction. PubMed Central. Retrieved from [Link]
- Zeynizadeh, B., & Yahyaei, S. (2014). NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols. Oriental Journal of Chemistry.
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]
- Zhang, Y., et al. (n.d.). Catalytic Hydrogenation of Benzaldehyde on Ni/Al2O3 or Co-Ni/Al2O3 Catalyst. Advances in Chemical Engineering and Science.
-
Ashenhurst, J. (2016). Grignard Reactions: Practice Problems Involving Oxidation. Master Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of benzyl alcohol derivatives.
-
Office of Scientific and Technical Information. (n.d.). First-principle investigation on catalytic hydrogenation of benzaldehyde over Pt-group metals. Retrieved from [Link]
-
Snowhite Chemical Co.,LTD. (2025). Benzyl alcohol preparation method. Retrieved from [Link]
- University of Tabriz. (2025).
-
The Organic Chemistry Tutor. (2014). NaBH4 and LiAlH4 Reduction Mechanism Made Easy! [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of benzyl alcohols.
- Sieroń, L., et al. (2014). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. Beilstein Journal of Organic Chemistry.
-
ResearchGate. (n.d.). Reaction pathway associated with benzaldehyde hydrogenation. Retrieved from [Link]
- Greco, J. B., & Hill, E. (n.d.). A Guided-Inquiry Approach to the Sodium Borohydride Reduction and Grignard Reaction of Carbonyl Compounds.
- ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH)
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
- Penn State Research Database. (n.d.). Mechanism of the Reaction between Benzylmagnesium Chloride and Carbonyl Compounds. A Detailed Study with Formaldehyde.
- ACS Publications. (n.d.).
-
OrgoSolver. (n.d.). Ester Reduction (LiAlH4): Ester to Alcohol. Retrieved from [Link]
- Zeynizadeh, B., & Yahyaei, S. (2014). NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. Oriental Journal of Chemistry.
- Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4.
-
Sieroń, L., et al. (2014). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up? Retrieved from [Link]
-
Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
-
BYJU'S. (n.d.). Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. Retrieved from [Link]
- ResearchGate. (2025).
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How to remove starting material from the final product?
A Senior Application Scientist's Guide to Removing Starting Material from Final Products
Welcome to the Technical Support Center for purification and isolation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the removal of unreacted starting materials and other impurities from your final product. Achieving high purity is critical for accurate experimental results and, in the pharmaceutical industry, for the safety and efficacy of drug substances.[1][2] Impurities can interfere with downstream applications and analytical characterization, leading to unreliable data and potential safety concerns.[2] This resource provides a structured approach to selecting and optimizing purification methods, along with detailed troubleshooting for when things don't go as planned.
Choosing Your Purification Strategy: A Logic-Based Approach
The selection of an appropriate purification method is paramount and depends on the physicochemical properties of your desired compound and the impurities you aim to remove. Key factors to consider include polarity, solubility, volatility, and thermal stability. The following decision tree provides a high-level guide to selecting a suitable technique.
Caption: A decision tree to guide the initial selection of a purification technique.
Recrystallization: The Art of Crystal Purity
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility at varying temperatures. The ideal recrystallization solvent will dissolve the compound and impurities at an elevated temperature, while only the desired compound crystallizes upon cooling, leaving the impurities in the mother liquor.[3]
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential solvent. A good solvent will not dissolve the compound at room temperature but will completely dissolve it upon heating.[4]
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the chosen solvent. Heat the mixture with gentle swirling until the solid is completely dissolved.[5]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. Slow cooling generally results in larger, purer crystals.[3][5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[4]
-
Drying: Dry the crystals in a desiccator or a vacuum oven to remove residual solvent.
Troubleshooting Recrystallization
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | Too much solvent was used.[6][7] | Boil off some of the solvent to increase the concentration of the solute and allow it to cool again.[6] |
| The solution is supersaturated. | Scratch the inside of the flask with a glass rod to create nucleation sites.[5][6] Add a seed crystal of the pure compound.[6] | |
| Oiling out (product separates as a liquid). | The boiling point of the solvent is higher than the melting point of the solute. | Use a lower-boiling solvent or a solvent mixture. |
| The solution is cooling too quickly. | Allow the solution to cool more slowly. | |
| Low recovery of purified product. | Too much solvent was used.[6] | Use the minimum amount of hot solvent necessary for dissolution. |
| The crystals were washed with solvent that was not cold. | Always use ice-cold solvent for washing to minimize dissolution of the product. | |
| Premature crystallization during hot filtration. | Use a pre-warmed funnel and receiving flask. Keep the solution hot during filtration. | |
| Crystals are colored. | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use with caution as it can also adsorb the desired product.[6] |
Column Chromatography: Separation by Adsorption
Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. It is particularly useful for separating complex mixtures.
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase Selection: Silica gel is the most common stationary phase for normal-phase chromatography. Alumina can be used for compounds that are sensitive to the acidic nature of silica gel.[8]
-
Mobile Phase (Eluent) Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system. An ideal eluent will provide a good separation of the desired compound from impurities with an Rf value of approximately 0.2-0.4 for the target compound.
-
Column Packing: Pack the column with the stationary phase as a slurry in the eluent. Ensure the packing is uniform and free of air bubbles.[9]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.[9]
-
Elution: Add the eluent to the top of the column and apply pressure (e.g., with a pump or inert gas) to force the mobile phase through the column. Collect fractions as they elute.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Troubleshooting Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation. | Inappropriate solvent system. | Optimize the eluent system using TLC. A less polar solvent will increase retention, while a more polar solvent will decrease it. |
| Column was poorly packed. | Repack the column, ensuring a homogenous and bubble-free stationary phase. | |
| Column was overloaded. | Use a larger column or a smaller amount of sample. | |
| Compound is not eluting. | The eluent is not polar enough. | Gradually increase the polarity of the eluent.[8] |
| The compound has decomposed on the stationary phase.[8] | Test the stability of your compound on the stationary phase using TLC.[8] Consider using a different stationary phase (e.g., alumina instead of silica gel).[8] | |
| Cracked or channeled column. | The column ran dry. | Always keep the solvent level above the top of the stationary phase.[9] |
| The packing was not uniform. | Repack the column carefully. | |
| Streaking or tailing of bands. | The sample is not soluble enough in the eluent. | Choose a solvent system in which the sample is more soluble. |
| The column is overloaded. | Reduce the amount of sample loaded onto the column. |
Liquid-Liquid Extraction: Partitioning Between Phases
Liquid-liquid extraction separates compounds based on their different solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[10] This technique is often used as a first purification step in a workup procedure.[10]
Experimental Protocol: Basic Extraction
-
Solvent Selection: Choose an organic solvent that is immiscible with the aqueous phase and in which your compound of interest is highly soluble.[11]
-
Extraction: Combine the solution containing your product with the extraction solvent in a separatory funnel.
-
Mixing: Gently swirl or invert the funnel to allow for partitioning of the solute between the two phases.[12] Vigorous shaking can lead to the formation of emulsions.[12]
-
Separation: Allow the layers to separate and then drain the lower layer. Repeat the extraction process with fresh solvent to maximize recovery.
-
Drying: Dry the combined organic extracts with a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Solvent Removal: Remove the solvent by rotary evaporation.
Troubleshooting Liquid-Liquid Extraction
| Problem | Possible Cause | Solution |
| Formation of an emulsion. | Vigorous shaking of the separatory funnel.[12] | Gently swirl or invert the funnel instead of shaking.[12] |
| High concentration of surfactants or other emulsifying agents.[12] | Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer and help break the emulsion.[12][13] | |
| Allow the mixture to stand for a period of time.[13] | ||
| Difficulty in identifying the aqueous and organic layers. | The densities of the two solvents are similar. | Add a few drops of water to the funnel and observe which layer it joins.[13] |
| Poor recovery of the desired compound. | The compound has some solubility in the aqueous phase. | Perform multiple extractions with smaller volumes of organic solvent. |
| The pH of the aqueous phase is not optimal for partitioning. | For acidic or basic compounds, adjust the pH of the aqueous layer to ensure the compound is in its neutral, more organic-soluble form. |
Precipitation: Inducing Solid Formation
Precipitation is a rapid method for separating a compound from a solution by converting it into a solid. This can be achieved by changing the solvent composition or temperature.
Experimental Protocol: Antisolvent Precipitation
-
Dissolution: Dissolve the crude product in a good solvent.
-
Antisolvent Addition: Slowly add an antisolvent (a solvent in which the product is insoluble) to the solution with stirring until the solution becomes cloudy, indicating the onset of precipitation.
-
Precipitation: Continue adding the antisolvent until the precipitation is complete.
-
Isolation: Collect the precipitate by filtration.
-
Washing and Drying: Wash the precipitate with the antisolvent and dry it.
Troubleshooting Precipitation
| Problem | Possible Cause | Solution |
| No precipitate forms. | The solution is not supersaturated. | Add more antisolvent or cool the solution. |
| The concentration of the product is too low. | Concentrate the solution before adding the antisolvent. | |
| The precipitate is an oil or gum. | The rate of precipitation is too fast. | Add the antisolvent more slowly and with vigorous stirring. |
| The temperature is too high. | Cool the solution during the addition of the antisolvent. | |
| The precipitate is very fine and difficult to filter. | Rapid precipitation. | Allow the precipitate to digest (stand in the mother liquor) for a period to allow for particle growth. |
Frequently Asked Questions (FAQs)
Q1: My starting material and product have very similar polarities. How can I separate them?
A1: This is a common challenge. If recrystallization is not effective, column chromatography with a carefully optimized eluent system is often the best approach. You may need to screen a variety of solvent mixtures to find one that provides adequate separation. In some cases, derivatization of either the product or the starting material to alter its polarity can be a viable strategy, followed by removal of the derivatizing group.
Q2: How do I remove residual solvent from my final product?
A2: The most common method is drying under high vacuum. For high-boiling solvents, gentle heating under vacuum can be effective, provided your compound is thermally stable. Lyophilization (freeze-drying) is another option for removing water and some organic solvents.
Q3: I've tried several purification methods and my product is still not pure. What should I do?
A3: It may be necessary to use a combination of purification techniques. For example, an initial extraction can be followed by column chromatography, and then a final recrystallization step. Each step will remove different types of impurities, leading to a progressively purer product. Also, consider more advanced techniques like preparative High-Performance Liquid Chromatography (HPLC) for difficult separations.
Q4: How can I confirm the purity of my final product?
A4: Purity should be assessed using multiple analytical techniques. Common methods include:
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The absence of signals corresponding to starting materials or impurities is a strong indicator of purity.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): A pure compound should show a single peak.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range.
References
-
Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
-
Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700-721. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]
-
K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid-Liquid Extraction. Retrieved from [Link]
-
ACS Publications. (n.d.). Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger. Retrieved from [Link]
-
EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]
-
A-Z Chemistry. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (2017, July 22). How to isolate my desired product(metal complex) from the unreacted starting material (schiff base), if both have the same solubility? Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with extractions. Retrieved from [Link]
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ResearchGate. (2015, August 5). How can I troubleshoot protein precipitation after purification? Retrieved from [Link]
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ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
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Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Retrieved from [Link]
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Biotage. (2023, June 15). How can I improve my liquid-liquid extraction process? Retrieved from [Link]
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StudySmarter. (2023, January 13). Purification: Process, Methods & Purpose. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
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Technical Support Center: Navigating Solubility Challenges with 3-Bromo-5-chloro-2-hydroxybenzyl alcohol
Welcome to our dedicated resource for researchers, chemists, and drug development professionals working with 3-Bromo-5-chloro-2-hydroxybenzyl alcohol. This technical guide is designed to provide you with practical, in-depth solutions to one of the most common hurdles encountered with this versatile building block: its poor solubility in many common reaction solvents. Here, we move beyond simple protocols to explain the underlying principles of solubility enhancement, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: I'm struggling to dissolve 3-Bromo-5-chloro-2-hydroxybenzyl alcohol in my reaction solvent. What are the first steps I should take?
A1: When encountering poor solubility, a systematic approach is crucial. Before resorting to more advanced techniques, consider these foundational troubleshooting steps:
-
Solvent Screening: The adage "like dissolves like" is your primary guide. 3-Bromo-5-chloro-2-hydroxybenzyl alcohol is a polar molecule due to its hydroxyl and benzyl alcohol functionalities, but the aromatic ring and halogen substituents introduce significant non-polar character. A good starting point is to test solubility in a range of solvents with varying polarities.
-
Heating: Gently warming the solvent can significantly increase the solubility of many solid compounds. However, be mindful of the thermal stability of your reactant and other components in the reaction mixture.
-
Particle Size Reduction: Grinding the solid material to a fine powder increases the surface area available for solvation, which can enhance the rate of dissolution. This can be achieved with a simple mortar and pestle.
Q2: Why is 3-Bromo-5-chloro-2-hydroxybenzyl alcohol poorly soluble in some common organic solvents?
A2: The solubility of a compound is governed by its molecular structure and the intermolecular forces it can form with a solvent. 3-Bromo-5-chloro-2-hydroxybenzyl alcohol has a complex molecular structure that contributes to its challenging solubility profile:
-
Hydrogen Bonding: The presence of both a phenolic hydroxyl group and a benzylic alcohol group allows for strong hydrogen bonding between molecules of the compound itself. In the solid state, these strong intermolecular forces require a significant amount of energy to overcome, which a solvent must provide.
-
Polarity Mismatch: While the hydroxyl groups make the molecule polar, the bulky bromine and chlorine atoms, along with the benzene ring, contribute to its non-polar character. This dual nature can lead to poor solubility in solvents that are either very polar or very non-polar.
-
Crystal Lattice Energy: The way the molecules pack in the solid crystal lattice can also significantly impact solubility. A more stable crystal lattice requires more energy to break apart, leading to lower solubility.
Troubleshooting Guides: Advanced Solubility Enhancement Techniques
When basic troubleshooting is insufficient, the following advanced techniques can be employed to overcome the poor solubility of 3-Bromo-5-chloro-2-hydroxybenzyl alcohol.
Guide 1: Utilizing Co-solvent Systems
A co-solvent is a mixture of two or more miscible solvents used to improve the solubility of a solute.[1] By carefully selecting a co-solvent system, you can fine-tune the polarity of the reaction medium to better match that of 3-Bromo-5-chloro-2-hydroxybenzyl alcohol.[2]
The Principle:
Co-solvents work by disrupting the strong solute-solute interactions (like hydrogen bonding) and creating a more favorable solvation environment.[1] For 3-Bromo-5-chloro-2-hydroxybenzyl alcohol, a mixture of a polar protic or aprotic solvent with a less polar solvent can be effective. The polar component can interact with the hydroxyl groups, while the less polar component can solvate the aromatic ring and halogen substituents.
Recommended Co-solvent Systems:
| Primary Solvent | Co-solvent | Rationale |
| Toluene | Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) | The non-polar toluene can solvate the aromatic ring, while the highly polar aprotic co-solvent can effectively disrupt the hydrogen bonding of the hydroxyl groups. |
| Dichloromethane (DCM) | Methanol or Ethanol | DCM is a moderately polar solvent that can be a good starting point. The addition of a small amount of an alcohol can significantly enhance solubility through hydrogen bonding with the solute. |
| Tetrahydrofuran (THF) | Water | For certain reactions, particularly those involving water-soluble reagents, a THF/water mixture can be effective. THF is a moderately polar ether that is miscible with water. |
Experimental Protocol: Co-solvent Screening
-
Place a small, known amount of 3-Bromo-5-chloro-2-hydroxybenzyl alcohol into several vials.
-
To each vial, add a different primary solvent.
-
Observe the initial solubility at room temperature.
-
To the vials with poor solubility, add a co-solvent dropwise while stirring until the solid dissolves.
-
Record the approximate ratio of primary solvent to co-solvent required for dissolution.
-
Select the most effective co-solvent system that is compatible with your reaction conditions for a larger scale experiment.
Guide 2: Phase-Transfer Catalysis (PTC)
For reactions involving an ionic reagent and an organic substrate with poor mutual solubility, phase-transfer catalysis is a powerful technique.[3] It facilitates the transport of the ionic reagent from an aqueous or solid phase into the organic phase where the reaction occurs.
The Principle:
A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, forms an ion pair with the ionic reagent. This new, larger ion pair has sufficient lipophilicity to dissolve in the organic solvent, carrying the reactive anion with it. For reactions with 3-Bromo-5-chloro-2-hydroxybenzyl alcohol, this is particularly useful when using inorganic bases or nucleophiles.
When to Use PTC:
-
Reactions involving deprotonation of the phenolic hydroxyl group with an inorganic base (e.g., NaOH, K₂CO₃) that is insoluble in the organic solvent.
-
Nucleophilic substitution reactions at the benzylic alcohol position where the nucleophile is an inorganic salt (e.g., NaCN, NaN₃).
Common Phase-Transfer Catalysts:
| Catalyst | Common Applications |
| Tetrabutylammonium bromide (TBAB) | General purpose, effective in many reactions. |
| Benzyltriethylammonium chloride (BTEAC) | Another widely used and effective catalyst. |
| Aliquat 336 (Tricaprylylmethylammonium chloride) | Useful for its high lipophilicity, good for less polar organic solvents. |
Experimental Protocol: A Typical PTC Reaction
-
In a reaction flask, dissolve 3-Bromo-5-chloro-2-hydroxybenzyl alcohol in a suitable non-polar organic solvent (e.g., toluene, dichloromethane).
-
Add the aqueous solution of the inorganic reagent (e.g., NaOH).
-
Add a catalytic amount of the phase-transfer catalyst (typically 1-5 mol%).
-
Stir the biphasic mixture vigorously to ensure efficient mass transfer between the phases.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, separate the organic and aqueous layers for work-up.
Guide 3: Sonication (Ultrasound-Assisted Synthesis)
Sonication involves the use of high-frequency sound waves to agitate a reaction mixture.[4] This technique can dramatically enhance the dissolution of poorly soluble solids and accelerate reaction rates.[5]
The Principle:
Ultrasound waves create and collapse microscopic bubbles in the solvent, a phenomenon known as cavitation. The collapse of these bubbles generates localized hot spots with extremely high temperatures and pressures, as well as powerful shockwaves.[5] These effects can:
-
Break Down Solid Particles: The mechanical shockwaves can break apart solid agglomerates, increasing the surface area for dissolution.
-
Enhance Mass Transfer: The intense mixing and turbulence created by cavitation improve the transport of dissolved solute away from the solid surface, accelerating the dissolution process.
Experimental Setup:
-
Ultrasonic Bath: The simplest setup involves placing the reaction flask in an ultrasonic cleaning bath. This is suitable for many applications.
-
Ultrasonic Probe: For more efficient energy transfer, an ultrasonic probe can be directly immersed into the reaction mixture.
Protocol for Ultrasound-Assisted Dissolution:
-
Combine 3-Bromo-5-chloro-2-hydroxybenzyl alcohol and the chosen solvent in a reaction flask.
-
Place the flask in an ultrasonic bath or insert an ultrasonic probe.
-
Turn on the sonicator. The power and duration will depend on the scale and specific materials.
-
Visually monitor the dissolution. Sonication can often achieve dissolution at a lower temperature than conventional heating.
-
Once the solid is dissolved, the reaction can be initiated. In many cases, sonication can be continued throughout the reaction to enhance the reaction rate.[6]
Guide 4: Microwave-Assisted Synthesis
Microwave irradiation is another energy input method that can be highly effective for reactions with poorly soluble starting materials.[7]
The Principle:
Microwaves directly heat the solvent and any polar molecules in the reaction mixture through dielectric heating.[7] This rapid and uniform heating can:
-
Increase Solubility: The rapid increase in temperature often leads to a significant increase in the solubility of the starting material.
-
Accelerate Reaction Rates: Reactions are often dramatically accelerated at the higher temperatures and pressures that can be achieved in sealed microwave reactor vessels.[8]
Considerations for Microwave Synthesis:
-
Solvent Choice: Polar solvents that efficiently absorb microwave energy are preferred (e.g., DMF, ethanol, acetonitrile).
-
Safety: Use only vessels specifically designed for microwave synthesis, as high pressures can develop.
-
Reaction Optimization: Reaction times are typically much shorter than with conventional heating, so careful optimization is required.
Protocol for a Microwave-Assisted Reaction:
-
In a microwave-safe reaction vial, combine 3-Bromo-5-chloro-2-hydroxybenzyl alcohol, other reagents, and a suitable polar solvent.
-
Seal the vial with the appropriate cap.
-
Place the vial in the microwave reactor.
-
Set the desired temperature, pressure limit, and reaction time.
-
After the reaction is complete, allow the vial to cool to a safe temperature before opening.
Conclusion
Overcoming the poor solubility of 3-Bromo-5-chloro-2-hydroxybenzyl alcohol is a common challenge that can be effectively addressed with a systematic and informed approach. By understanding the underlying chemical principles of solubility and employing techniques such as the use of co-solvents, phase-transfer catalysis, sonication, and microwave synthesis, researchers can unlock the full potential of this valuable chemical intermediate. This guide provides a starting point for troubleshooting and optimizing your reaction conditions. Always prioritize safety and perform small-scale pilot experiments when exploring new methods.
References
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Williams, T. D., et al. (1998). Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide. Journal of Pharmaceutical Sciences, 87(12), 1585-1589. Available at: [Link]
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Mason, T. J. (1997). Ultrasound in synthetic organic chemistry. Chemical Society Reviews, 26, 443-451. Available at: [Link]
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Nowak, P., & Koziol, A. (2019). The effect of using a co-solvent in the extraction process on the performance and quality of the obtained raffinates. Nafta-Gaz, 75(11), 823-830. Available at: [Link]
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eGyanKosh. (n.d.). Principle and Applications of Phase Transfer Catalysis. Retrieved from [Link]
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National Center for Biotechnology Information (n.d.). 3-Bromo-5-chloro-2-hydroxybenzaldehyde. In PubChem Compound Summary. Retrieved from [Link]
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Papadoyannis, I. N., Samanidou, V. F., & Theodoridis, G. A. (1999). Phase-transfer catalytic determination of phenols as methylated derivatives by gas chromatography with flame ionization and mass-selective detection. Journal of Chromatography A, 833(1), 49-60. Available at: [Link]
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Gani, R., Jiménez-González, C., & Constable, D. J. C. (2005). Method for selection of solvents for promotion of organic reactions. Computers & Chemical Engineering, 29(7), 1661-1676. Available at: [Link]
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Chatel, G., et al. (2014). Ultrasound for Drug Synthesis: A Green Approach. Molecules, 19(6), 8338-8372. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Retrieved from [Link]
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de la Hoz, A., Diaz-Ortiz, A., & Moreno, A. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 28(13), 5001. Available at: [Link]
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Singh, P. P., et al. (2012). Cu-Mn Spinel Oxide Catalyzed Regioselective Halogenation of Phenols and N-Heteroarenes. The Journal of Organic Chemistry, 77(14), 6185-6191. Available at: [Link]
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Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(12), 1517-1525. Available at: [Link]
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Islam, M. R., et al. (2019). Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment. Organic & Medicinal Chemistry International Journal, 8(4). Available at: [Link]
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Gharat, P. M., & Rathod, V. K. (2020). Ultrasound-assisted organic synthesis. In Advances in Eco-friendly Corrosion Inhibitors (pp. 531-554). Woodhead Publishing. Available at: [Link]
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Papadoyannis, I. N., Samanidou, V. F., & Theodoridis, G. A. (1999). Phase-transfer catalytic determination of phenols as methylated derivatives by gas chromatography with flame ionization and mass-selective detection. Journal of Chromatography A, 833(1), 49-60. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Biological Efficacy of 3-Bromo-5-chloro-2-hydroxybenzyl Alcohol and Its Analogs
For researchers, scientists, and drug development professionals, understanding the nuanced differences in biological activity conferred by subtle structural modifications is paramount. This guide provides an in-depth comparative analysis of the biological efficacy of 3-Bromo-5-chloro-2-hydroxybenzyl alcohol and its structurally related analogs. While direct experimental data for 3-Bromo-5-chloro-2-hydroxybenzyl alcohol is limited in publicly accessible literature, by examining its analogs, we can infer its potential biological profile and understand the structure-activity relationships that govern its efficacy.
This guide is structured to provide a comprehensive overview, from a comparative analysis of biological activities and detailed experimental protocols to the underlying molecular mechanisms, empowering researchers to make informed decisions in their discovery and development pipelines.
Introduction: The Role of Halogenation in Modulating Biological Activity
The introduction of halogen atoms into a phenolic scaffold is a well-established strategy in medicinal chemistry to modulate a compound's bioactivity. Halogenation can influence lipophilicity, electronic properties, and the potential for halogen bonding, all of which can significantly impact a molecule's interaction with biological targets.[1] This guide will explore how the presence and position of bromine and chlorine atoms on the 2-hydroxybenzyl alcohol core influence its antimicrobial and cytotoxic properties.
We will focus on a comparative analysis of the following compounds:
-
3-Bromo-5-chloro-2-hydroxybenzyl alcohol: The target compound.
-
3-chloro-2,5-dihydroxybenzyl alcohol: A chlorinated and dihydroxylated analog.
-
p-Hydroxybenzyl alcohol (HBA): The un-halogenated parent compound.
-
3-hydroxybenzyl alcohol (3-HBA): An isomer of the parent compound.
-
Halogenated Salicylaldehydes: The direct precursors to these benzyl alcohols, offering insights into the activity of the core halogenated phenolic structure.
Comparative Biological Efficacy: A Data-Driven Analysis
The biological activities of 3-Bromo-5-chloro-2-hydroxybenzyl alcohol and its analogs are multifaceted, ranging from antimicrobial and antifungal to cytotoxic and anti-inflammatory effects. The following tables summarize the available quantitative data to facilitate a clear comparison.
Antimicrobial and Antifungal Activity
Halogenated phenolic compounds are known for their antimicrobial properties.[2] The data from analogs of 3-Bromo-5-chloro-2-hydroxybenzyl alcohol suggest a potent range of activity against various pathogens.
| Compound | Organism(s) | Activity Type | Key Findings | Reference(s) |
| 3-chloro-2,5-dihydroxybenzyl alcohol | Hydroides elegans, Balanus amphitrite | Antifouling | Effective inhibition of larval settlement. | [3] |
| Bacteria and Fungi | Antimicrobial | Suggested potent antibiotic activity. | [3] | |
| 3-hydroxybenzyl alcohol (3-HBA) | Gram-positive and Gram-negative bacteria, Candida strains | Antimicrobial, Antibiofilm | Broad-spectrum activity and promising antibiofilm effects. | [4] |
| Nitrobenzyl-oxy-phenol Derivatives | Moraxella catarrhalis | Antibacterial | MIC value of 11 µM for 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol, comparable to ciprofloxacin. | [5] |
Cytotoxicity and Anticancer Activity
The cytotoxic potential of these compounds is of significant interest for anticancer drug development. Halogenation appears to play a crucial role in enhancing this activity.
| Compound | Cell Line(s) | Activity Type | Key Findings | Reference(s) |
| 3-chloro-2,5-dihydroxybenzyl alcohol | Human cervical carcinoma (HeLa) | Apoptosis Induction | Induces apoptosis. | |
| 3,5-dihalo-salicylaldehyde Ru(II) complexes | Human cancer cells | Cytotoxicity | Dihalogenated ligands enhance cytotoxicity compared to monohalogenated ones. Bromine substitution provides the highest cytotoxicity. | [6] |
| p-Hydroxybenzyl alcohol (HBA) derivatives | Human glioblastoma cells | Anticancer | Dimeric and trimeric derivatives show more potent activity than the monomer. | [7][8] |
| 3-hydroxybenzyl alcohol (3-HBA) | Candida strains | ROS Induction | Induces reactive oxygen species, leading to necrotic cell death. | [4] |
Anti-inflammatory and Antioxidant Activity
Several analogs have demonstrated notable anti-inflammatory and antioxidant properties, suggesting a broader therapeutic potential.
| Compound | Activity Type | Key Findings | Reference(s) |
| p-Hydroxybenzyl alcohol (HBA) | Anti-inflammatory, Antioxidant | Protects against oxidative damage-related diseases. | [9] |
| Neuroprotection | Protects against neurodegeneration in a Parkinson's disease model by antagonizing the ROS-dependent JNK/Jun/caspase-3 pathway. | [10] | |
| 3-hydroxybenzyl alcohol (3-HBA) | Antioxidant, Anti-inflammatory | Exhibits dose-dependent antioxidant and anti-inflammatory activities. | [4] |
| 3-Bromo-4,5-dihydroxybenzaldehyde | Cytoprotection | Protects skin cells against oxidative damage via the Nrf2/HO-1 pathway. | [11] |
In-Depth Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological efficacy of these compounds.
Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Susceptibility
This protocol is adapted for testing phenolic compounds against yeast strains, such as Candida albicans.[12][13]
Materials:
-
RPMI 1640 medium
-
96-well microtiter plates
-
Test compound stock solution (in a suitable solvent like DMSO)
-
Yeast culture
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Culture the yeast strain in a suitable broth overnight. Adjust the cell density to 1 x 10³ to 5 x 10³ cells/mL in RPMI 1640 medium.
-
Serial Dilution: Prepare serial two-fold dilutions of the test compound in the 96-well plate using RPMI 1640 as the diluent. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared yeast inoculum to each well.
-
Controls: Include a positive control (a known antifungal agent), a negative control (no compound), and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading: Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.
Caspase-3/7 Activity Assay for Apoptosis Detection
This protocol outlines a method to quantify the activity of executioner caspases 3 and 7, key markers of apoptosis.[14][15][16]
Materials:
-
Cell culture of interest
-
Test compound
-
Caspase-3/7 Glo® Assay Reagent (or similar)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period.
-
Reagent Preparation: Prepare the Caspase-3/7 Glo® reagent according to the manufacturer's instructions.
-
Assay: Add the reagent to each well, mix gently, and incubate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence using a luminometer. The light output is directly proportional to the amount of caspase activity.
Bacterial Membrane Permeability Assay
This assay uses the fluorescent dye propidium iodide (PI) to assess damage to the bacterial cell membrane.[17][18][19][20]
Materials:
-
Bacterial culture
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Propidium iodide (PI) stock solution
-
Fluorometer or flow cytometer
Procedure:
-
Bacterial Culture: Grow bacteria to the mid-log phase.
-
Harvest and Wash: Centrifuge the culture to pellet the cells. Wash the cells twice with PBS.
-
Resuspension: Resuspend the bacterial pellet in PBS to a specific optical density.
-
Treatment: Add the test compound at various concentrations to the bacterial suspension.
-
PI Staining: Add PI to the bacterial suspension to a final concentration of 1-5 µg/mL.
-
Incubation: Incubate in the dark for 15-30 minutes.
-
Measurement: Measure the fluorescence intensity using a fluorometer or flow cytometer. An increase in fluorescence indicates membrane damage.
Mechanistic Insights: Signaling Pathways and Molecular Interactions
The biological effects of 3-Bromo-5-chloro-2-hydroxybenzyl alcohol and its analogs are underpinned by their interactions with key cellular pathways.
Antimicrobial Mechanism of Action
The primary antimicrobial mechanism of halogenated phenols is believed to be the disruption of the cell membrane's integrity and function. This can lead to the leakage of intracellular components and ultimately, cell death.
Caption: Proposed antimicrobial mechanism of halogenated benzyl alcohols.
Apoptosis Induction Pathway
In eukaryotic cells, these compounds can induce apoptosis through the activation of the caspase cascade, a hallmark of programmed cell death.
Caption: Simplified signaling pathway for apoptosis induction.
Conclusion and Future Directions
This comparative guide illustrates that while direct data on 3-Bromo-5-chloro-2-hydroxybenzyl alcohol is sparse, a systematic analysis of its analogs provides a strong foundation for predicting its biological efficacy. The presence of both bromine and chlorine on the 2-hydroxybenzyl alcohol scaffold likely confers potent antimicrobial and cytotoxic properties.
Key Inferences:
-
Enhanced Antimicrobial Activity: The dual halogenation is expected to increase lipophilicity, potentially leading to enhanced membrane disruption and potent antimicrobial effects.
-
Significant Cytotoxicity: Drawing from the data on halogenated salicylaldehyde complexes, the bromo-chloro substitution pattern is predicted to result in significant cytotoxicity against cancer cell lines.
-
Multifaceted Mechanism: The mechanism of action is likely to involve both membrane permeabilization in microbes and the induction of apoptosis in eukaryotic cells.
Future research should focus on the direct synthesis and biological evaluation of 3-Bromo-5-chloro-2-hydroxybenzyl alcohol to validate these predictions. Head-to-head comparative studies with its mono-halogenated and di-halogenated (bromo-bromo and chloro-chloro) analogs would provide a more definitive understanding of the structure-activity relationships. Such studies will be invaluable for the rational design of new and more effective therapeutic agents.
References
- Borges, L. S., et al. (2021). Mechanism of P-Hydroxy Benzyl Alcohol Against Cerebral Ischemia Based on Metabonomics Analysis. MDPI.
- Kwong, T. F. N., et al. (2006). Novel Antifouling and Antimicrobial Compound from a Marine-Derived Fungus Ampelomyces sp.
- Lee, J. H., et al. (2010).
- Pfaller, M. A., & Wenzel, R. P. (2006). Antifungal Susceptibility Testing: Current Approaches. Clinical Infectious Diseases.
- Rudbari, H. A., et al. (2022). The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy)2(X,Y-sal)]BF4} complexes. Dalton Transactions.
- Kiran, G., et al. (2017). Biological evaluation of 3-hydroxybenzyl alcohol, an extrolite produced by Aspergillus nidulans strain KZR-132. PubMed.
- Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Protocol.
- Li, J., et al. (2020). Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. Journal of Visualized Experiments.
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- de Oliveira, G. L., et al. (2021). Antifungal Activity of the Phenolic Compounds Ellagic Acid (EA) and Caffeic Acid Phenethyl Ester (CAPE) against Drug-Resistant Candida auris. MDPI.
- Thermo Fisher Scientific. (n.d.). 5-Chloro-2-hydroxybenzyl alcohol, 98%.
- MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit.
- Shreaz, S., et al. (2011). Enhanced activity of antifungal drugs using natural phenolics against yeast strains of Candida and Cryptococcus. USDA ARS.
- Richardson, D. R., et al. (2014). Structure-activity relationships of novel salicylaldehyde isonicotinoyl hydrazone (SIH) analogs: iron chelation, anti-oxidant and cytotoxic properties. Biochimica et Biophysica Acta (BBA) - General Subjects.
- de la Fuente-Núñez, C., et al. (2022). Membrane Permeabilization and Antimicrobial Activity of Recombinant Defensin-d2 and Actifensin against Multidrug-Resistant Pseudomonas aeruginosa and Candida albicans. MDPI.
- Beilfuss, W., & Taylor, K. (2003). Benzyl alcohol derivatives and their use as antimicrobial agents.
- Spagnoletti, A., et al. (2020). Antifungal Activity of Phenolic and Polyphenolic Compounds from Different Matrices of Vitis vinifera L.
- R&D Systems. (n.d.). Propidium Iodide Cell Viability Flow Cytometry Protocol.
- Thermo Fisher Scientific. (n.d.). Caspase Assays.
- Kim, J. H., et al. (2019).
- Cell Signaling Technology. (n.d.). Caspase-3 Activity Assay Kit.
- Clements, R. G., et al. (1998). Structure–Activity Relationships for Aldehyde Categories.
- Yamamoto, S., et al. (2025). The novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol exhibits anticancer activity by regulating multiple signaling pathways in human glioblastoma cells. PubMed.
- Singh, G., et al. (2020). Natural phenolic compounds: A potential antifungal agent.
- Sigma-Aldrich. (n.d.). Bacteria stain propidium iodide solution.
- Pérez-Vásquez, A., et al. (2021). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. MDPI.
- Wang, Y., et al. (2022). p-Hydroxybenzyl Alcohol Antagonized the ROS-Dependent JNK/Jun/Caspase-3 Pathway to Produce Neuroprotection in a Cellular Model of Parkinson's Disease.
- Drug Design Org. (2005).
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- Li, Y., et al. (2020).
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A Comparative Guide to the Synthetic Production of 3-Bromo-5-chloro-2-hydroxybenzyl alcohol
For researchers and professionals in drug development and fine chemical synthesis, the efficient and reliable production of key intermediates is paramount. 3-Bromo-5-chloro-2-hydroxybenzyl alcohol is a valuable substituted aromatic building block, the synthesis of which can be approached through several strategic pathways. This guide provides an in-depth comparison of two primary synthetic routes, offering objective analysis and supporting experimental frameworks to inform your selection based on laboratory or industrial-scale requirements.
Introduction to the Synthetic Challenge
3-Bromo-5-chloro-2-hydroxybenzyl alcohol (CAS No. 116795-47-2) presents a unique synthetic challenge due to its specific substitution pattern on the benzene ring.[1] The presence of three different functional groups—hydroxyl, bromo, and chloro—necessitates careful consideration of regioselectivity and functional group compatibility during synthesis. The two routes explored in this guide are:
-
A Two-Step Approach: Involving the initial formylation of a substituted phenol followed by the selective reduction of the resulting aldehyde.
-
A Single-Step Approach: Utilizing the direct hydroxymethylation of a suitable phenol precursor.
Each route offers distinct advantages and disadvantages in terms of yield, purity, scalability, and operational complexity. This guide will dissect each pathway, providing the underlying chemical logic and detailed protocols.
Route 1: Two-Step Synthesis via Formylation and Reduction
This classic and reliable approach offers excellent control over the final product's structure by first installing the aldehyde group and then reducing it to the desired alcohol. The overall pathway begins with 2-bromo-4-chlorophenol.
Caption: Workflow for the two-step synthesis of 3-Bromo-5-chloro-2-hydroxybenzyl alcohol.
Step 1: Formylation of 2-Bromo-4-chlorophenol
The introduction of a formyl (-CHO) group onto the phenolic ring is a critical first step. The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols and is particularly suitable here.[2]
Mechanism Insight: The reaction proceeds through the generation of dichlorocarbene (:CCl2) from chloroform in a strong basic medium.[2] The electron-rich phenoxide ion attacks the electrophilic dichlorocarbene. Subsequent hydrolysis of the resulting dichloromethyl intermediate yields the aldehyde. The ortho-position is favored due to the directing effect of the hydroxyl group.
Experimental Protocol: Reimer-Tiemann Formylation
-
In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2-bromo-4-chlorophenol in an excess of aqueous sodium hydroxide solution.
-
Heat the mixture to 60-70°C with vigorous stirring.
-
Slowly add chloroform dropwise to the reaction mixture. An exothermic reaction should be observed. Maintain the temperature throughout the addition.
-
After the addition is complete, continue to stir the mixture at the same temperature for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the crude 3-bromo-5-chloro-2-hydroxybenzaldehyde.
-
Filter the precipitate, wash with cold water, and purify by recrystallization or column chromatography.
Step 2: Reduction of 3-Bromo-5-chloro-2-hydroxybenzaldehyde
The second step involves the selective reduction of the aldehyde functional group to a primary alcohol. Sodium borohydride (NaBH4) is an ideal reagent for this transformation due to its mild nature and high selectivity for aldehydes and ketones, leaving the aromatic ring and its halogen substituents intact.[2]
Mechanism Insight: The reaction involves the nucleophilic attack of the hydride ion (H-) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is then protonated during the workup to yield the final alcohol.
Experimental Protocol: Sodium Borohydride Reduction
-
In a suitable reaction flask, dissolve 3-bromo-5-chloro-2-hydroxybenzaldehyde in a solvent system such as a mixture of tetrahydrofuran (THF) and water.[2]
-
Cool the solution in an ice bath and add sodium borohydride portion-wise, maintaining the temperature below 10°C.[2]
-
After the addition, allow the reaction to stir at room temperature for 1-2 hours, monitoring for completion by TLC.[2]
-
Carefully quench the excess sodium borohydride by the slow, dropwise addition of dilute hydrochloric acid until the solution is acidic.[2]
-
The product will precipitate out of the solution. Filter the solid, wash thoroughly with water, and dry under vacuum to obtain 3-bromo-5-chloro-2-hydroxybenzyl alcohol.[2]
Route 2: Single-Step Direct Hydroxymethylation
This route offers a more atom-economical approach by directly introducing the hydroxymethyl (-CH2OH) group onto the starting phenol in a single step. This reaction, a variation of the Lederer-Manasse reaction, involves the reaction of a phenol with formaldehyde under basic conditions.[3]
Caption: Workflow for the single-step synthesis of 3-Bromo-5-chloro-2-hydroxybenzyl alcohol.
Mechanism Insight: Under basic conditions, the phenol is deprotonated to the more nucleophilic phenoxide ion. Formaldehyde, a potent electrophile, is then attacked by the phenoxide, preferentially at the ortho position due to the directing influence of the hydroxyl group. A subsequent proton transfer yields the hydroxymethylated phenol. A significant challenge in this route is controlling the regioselectivity and preventing the formation of poly-hydroxymethylated byproducts and resins.[3]
Experimental Protocol: Direct Hydroxymethylation
-
Dissolve 2-bromo-4-chlorophenol in an aqueous solution of a base, such as sodium hydroxide or calcium hydroxide, in a reaction vessel.[3]
-
Add an aqueous solution of formaldehyde (e.g., 37% formalin) to the mixture. The molar ratio of phenol to formaldehyde is a critical parameter to control the extent of hydroxymethylation.
-
Gently heat the reaction mixture to a temperature between 40-60°C and stir for several hours. Monitor the reaction progress using TLC or HPLC.
-
Upon completion, cool the reaction mixture and carefully neutralize it with a dilute acid (e.g., acetic acid).[3]
-
The crude product may precipitate or can be extracted using a suitable organic solvent.
-
Purification is typically challenging due to the presence of starting material, isomers, and polymeric byproducts, often requiring extensive column chromatography.
Comparative Analysis
| Parameter | Route 1: Formylation-Reduction | Route 2: Direct Hydroxymethylation | Justification |
| Number of Steps | 2 | 1 | Route 2 is more concise, which can be advantageous in terms of time and resources. |
| Regioselectivity | High | Moderate to Low | The Reimer-Tiemann reaction in Route 1 provides strong ortho-directing control. Route 2 can lead to mixtures of ortho- and para-isomers, as well as di- and tri-substituted products.[3] |
| Overall Yield | Moderate to High | Low to Moderate | While Route 1 involves two steps, each step is typically high-yielding. The yield in Route 2 is often compromised by the formation of byproducts and purification losses. |
| Purification | Relatively Straightforward | Difficult | The intermediates and final product in Route 1 can often be purified by simple recrystallization. Route 2's crude product is a complex mixture requiring careful chromatographic separation. |
| Scalability | Good | Poor to Moderate | The well-defined nature of the reactions and easier purification make Route 1 more amenable to scaling up. The potential for resin formation in Route 2 poses significant challenges for large-scale production. |
| Safety & Handling | Use of chloroform (toxic, carcinogenic). | Use of formaldehyde (toxic, sensitizer). | Both routes involve hazardous materials, requiring appropriate safety precautions. The choice may depend on available handling facilities. |
| Atom Economy | Lower | Higher | Route 2, being a direct addition reaction, is inherently more atom-economical than the two-step sequence of Route 1. |
Conclusion and Recommendations
For researchers requiring high-purity 3-Bromo-5-chloro-2-hydroxybenzyl alcohol for applications such as drug discovery and development, Route 1 (Formylation-Reduction) is the recommended pathway. Its primary advantages are superior regiochemical control and more straightforward purification, which ultimately lead to a more reliable and reproducible synthesis of the target molecule. The higher predictability of this route outweighs the drawback of an additional synthetic step.
Route 2 (Direct Hydroxymethylation) , while appearing more elegant due to its single-step nature and higher atom economy, presents significant practical challenges in controlling selectivity and achieving high purity. This route may be suitable for exploratory studies where a mixture of products is acceptable or if further optimization can overcome the selectivity issues. However, for most applications demanding a well-characterized final product, the challenges associated with Route 2 make it a less favorable option.
The choice of synthetic route will always be contingent on the specific goals of the project, including required purity, scale, available resources, and timeline. This guide provides the foundational data and rationale to make an informed decision.
References
- Google Patents. "CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde".
- Google Patents. "US4192959A - Process for the preparation of pure 2-hydroxybenzyl alcohol, pure 4-hydroxybenzyl alcohol or a mixture of both hydroxy-benzyl alcohols".
Sources
- 1. 3-Bromo-5-chloro-2-hydroxybenzyl alcohol, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 2. guidechem.com [guidechem.com]
- 3. US4192959A - Process for the preparation of pure 2-hydroxybenzyl alcohol, pure 4-hydroxybenzyl alcohol or a mixture of both hydroxy-benzyl alcohols - Google Patents [patents.google.com]
A Comparative Guide to Purity Validation of 3-Bromo-5-chloro-2-hydroxybenzyl alcohol: Titrimetric Assay vs. Chromatographic Profiling
In the landscape of drug discovery and development, the unequivocal confirmation of an active pharmaceutical ingredient (API) or intermediate's purity is not merely a procedural step but the bedrock of safety and efficacy. For a critical intermediate like 3-Bromo-5-chloro-2-hydroxybenzyl alcohol, whose functional groups are poised for subsequent synthetic transformations, ensuring its chemical integrity is paramount. The presence of even minute quantities of impurities, such as unreacted starting materials or isomeric byproducts, can derail a synthetic pathway, compromise biological activity, and introduce unforeseen toxicological risks.[1][2]
This guide provides an in-depth comparison of two orthogonal analytical approaches for validating the purity of synthesized 3-Bromo-5-chloro-2-hydroxybenzyl alcohol: a classic, absolute method in the form of potentiometric titration, and the industry-standard relative method, High-Performance Liquid Chromatography (HPLC). We will explore the causality behind the experimental design for each, present detailed protocols, and offer a data-driven comparison to guide researchers in selecting the most appropriate validation strategy for their specific needs.
Understanding the Analyte: 3-Bromo-5-chloro-2-hydroxybenzyl alcohol
The structure of our target molecule (Molecular Weight: 237.48 g/mol [3]) presents two key functional groups: a phenolic hydroxyl group and a primary benzyl alcohol. The phenolic hydroxyl is the more acidic of the two, and its acidity is further enhanced by the electron-withdrawing effects of the adjacent bromine and chlorine atoms. This acidity makes it an ideal handle for quantification via acid-base titration. The benzyl alcohol is significantly less acidic and will not interfere under the conditions optimized for the phenolic group.
Method 1: Potentiometric Titration for Functional Group Assay
Potentiometric titration serves as a robust, cost-effective method for determining the absolute content of the acidic phenolic hydroxyl group. Unlike methods that rely on visual indicators, a potentiometric approach provides an unbiased, instrument-based determination of the equivalence point, which is critical for weakly acidic compounds where the endpoint pH change may not be sharp.[4] Due to the limited aqueous solubility of the analyte and the weak nature of the phenolic acid, a non-aqueous titration is the scientifically superior choice, as it enhances the acidic properties of the analyte and allows for a more distinct titration curve.[5][6]
Causality of Experimental Choices
-
Solvent: A solvent like anhydrous pyridine or a high-purity acetone is chosen to dissolve the analyte and enable the titration reaction. These aprotic or weakly protic solvents do not compete with the analyte for the titrant, leading to a sharper endpoint.[7]
-
Titrant: A strong base in a non-aqueous medium, such as tetrabutylammonium hydroxide (TBAH) in isopropanol, is used. TBAH is a strong, non-nucleophilic base that provides a quantitative reaction with the weakly acidic phenol.
-
Detection: A glass pH electrode and a reference electrode (e.g., Ag/AgCl) are used to monitor the potential change (or apparent pH) as the titrant is added. The equivalence point is most accurately determined from the peak of the first derivative of the titration curve (ΔE/ΔV).
Experimental Protocol: Non-Aqueous Potentiometric Titration
-
Titrant Standardization:
-
Accurately weigh approximately 0.4 g of primary standard benzoic acid (dried at 110°C for 2 hours) into a 100 mL beaker.
-
Dissolve in 50 mL of anhydrous pyridine.
-
Titrate with the 0.1 N TBAH solution under a gentle stream of nitrogen (to exclude atmospheric CO₂).
-
Record the potential (mV) versus the volume (mL) of titrant added.
-
Determine the equivalence point from the first derivative plot.
-
Calculate the exact normality of the TBAH titrant.
-
-
Sample Analysis:
-
Accurately weigh approximately 0.5 g of the synthesized 3-Bromo-5-chloro-2-hydroxybenzyl alcohol into a 100 mL beaker.
-
Dissolve the sample in 50 mL of anhydrous pyridine.
-
Immerse the calibrated electrodes and begin stirring.
-
Titrate with the standardized 0.1 N TBAH solution, recording volume and mV readings. Add titrant in smaller increments near the expected equivalence point.
-
Continue adding titrant past the equivalence point to ensure a complete curve.
-
-
Blank Determination:
-
Perform a blank titration using 50 mL of anhydrous pyridine alone to account for any acidic impurities in the solvent.
-
-
Calculation of Purity:
-
Purity (%) = [((V_sample - V_blank) * N_TBAH * MW) / (W_sample * 10)]
-
V_sample: Volume of TBAH at the equivalence point for the sample (mL).
-
V_blank: Volume of TBAH at the equivalence point for the blank (mL).
-
N_TBAH: Normality of the standardized TBAH titrant (mol/L).
-
MW: Molecular weight of the analyte (237.48 g/mol ).
-
W_sample: Weight of the sample (g).
-
-
Workflow for Potentiometric Titration
Caption: Workflow for purity determination by potentiometric titration.
Method 2: HPLC-UV for Impurity Profiling
While titration provides an excellent measure of the total acidic content, it cannot distinguish the target analyte from any acidic impurities. For a comprehensive purity assessment, especially within a regulatory context, an orthogonal method like HPLC is required.[8] HPLC separates the sample into its individual components, allowing for the quantification of the main compound relative to all detectable impurities.[2][9]
Causality of Experimental Choices
-
Stationary Phase: A C18 (octadecylsilane) column is a versatile, non-polar stationary phase suitable for retaining moderately polar compounds like our analyte.
-
Mobile Phase: A gradient elution using a mixture of an acidified aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is employed. The gradient allows for the effective separation of compounds with a range of polarities, from potential polar impurities to the less polar main analyte.
-
Detection: UV detection is selected based on the analyte's chromophore (the substituted benzene ring). An analysis of the UV spectrum would determine the optimal wavelength for detection, likely around 280-290 nm, to maximize sensitivity.
-
Quantification: Purity is typically determined by the area percent method, where the peak area of the main compound is expressed as a percentage of the total area of all detected peaks.
Experimental Protocol: Reverse-Phase HPLC
-
System Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detector: UV at 285 nm.
-
-
Sample Preparation:
-
Prepare a stock solution by accurately weighing and dissolving approximately 25 mg of the synthesized compound in 25 mL of diluent (e.g., 50:50 Water:Acetonitrile) to get a 1 mg/mL solution.
-
Prepare the analysis sample by diluting the stock solution to approximately 0.1 mg/mL with the diluent.
-
-
Analysis:
-
Inject a diluent blank to ensure no system peaks interfere.
-
Inject the prepared sample solution.
-
Integrate all peaks with an area greater than 0.05% of the main peak area.
-
-
Calculation of Purity (Area %):
-
Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100
-
Comparative Analysis: Titration vs. HPLC
To provide a clear comparison, we present hypothetical but realistic data for a synthesized batch of 3-Bromo-5-chloro-2-hydroxybenzyl alcohol.
| Parameter | Potentiometric Titration | HPLC-UV (Area %) | Rationale & Insights |
| Purity Result | 99.7% | 99.2% | Titration measures total acidity, potentially overestimating purity if acidic impurities are present. HPLC provides a more accurate purity profile by separating components. |
| Information Provided | Assay of the primary functional group (absolute content). | Relative purity and impurity profile. Can quantify known and unknown impurities. | The methods are complementary. Titration gives an assay value, while HPLC confirms purity and identifies specific impurities. |
| Specificity | Low. Measures total acidity from any source. | High. Separates analyte from impurities based on physicochemical properties. | HPLC is far superior for understanding the impurity landscape of the synthesized material. |
| Precision (%RSD) | < 0.5% | < 1.0% | Both methods offer excellent precision when properly validated. |
| Limit of Quantitation | ~0.1% | ~0.05% | HPLC is generally more sensitive for detecting and quantifying trace-level impurities. |
| Throughput & Speed | Moderate. ~30-45 min per sample. | High. ~30 min per sample, but automatable with an autosampler for high throughput. | For routine analysis of many samples, automated HPLC is more efficient. |
| Cost & Complexity | Low. Requires basic lab equipment (burette, pH meter). | High. Requires significant capital investment in an HPLC system and ongoing costs for columns/solvents. | Titration is a highly accessible and economical choice for initial purity assessment. |
Decision Framework for Method Selection
The choice between titration and HPLC is not always a matter of one being better, but rather which is more fit-for-purpose based on the developmental stage of the project.
Sources
- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 2. Purity determination and evaluation of new drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Bromo-5-chloro-2-hydroxybenzyl alcohol, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. The determination of phenolic hydroxyl groups in coal by thermometric titration - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. arborpharmchem.com [arborpharmchem.com]
- 9. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
